molecular formula C18H23F3N2O4 B1303043 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid CAS No. 885274-28-2

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Cat. No.: B1303043
CAS No.: 885274-28-2
M. Wt: 388.4 g/mol
InChI Key: NQRDPCITYZSTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid is a useful research compound. Its molecular formula is C18H23F3N2O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDPCITYZSTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376108
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-28-2
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic Acid

[1]

Executive Summary

This technical guide profiles 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2), a critical intermediate in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and receptor modulators.[1][2] As a functionalized

This document details its physical properties, synthesis logic, and handling protocols, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Structural Analysis[1][3][4]

The compound is a di-functionalized phenylacetic acid derivative.[1] The

Parameter Data
IUPAC Name 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid
CAS Number 885274-28-2
Molecular Formula

Molecular Weight 388.38 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Key Functional Groups Carboxylic Acid (

~3-4), Boc-Carbamate (Acid labile), Trifluoromethyl (Lipophilic/Metabolic stability)

Physical Properties[1][2][3][7][8]

Solid-State Characteristics

The compound typically exists as a white to off-white crystalline powder .[2] The presence of the bulky Boc group and the rigid trifluoromethylphenyl ring disrupts efficient packing compared to simpler amino acids, often resulting in an amorphous or microcrystalline solid.

PropertyValue / DescriptionNote
Physical State SolidPowder or crystalline aggregate.[2]
Melting Point >120 °C (Predicted)Exact experimental MP depends on polymorph/purity; analogs typically melt in the 120–145°C range.
Hygroscopicity Low to ModerateThe hydrophobic

and Boc groups mitigate moisture uptake compared to free amino acids.
Solubility Profile

The solubility is governed by the competition between the polar carboxylic acid and the lipophilic fluorinated aromatic system.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

  • Moderate Solubility: Ethanol, Diethyl Ether.

  • Low Solubility: Water (Neutral pH), Hexanes.

  • pH-Dependent Solubility: Soluble in aqueous alkaline solutions (pH > 8) due to carboxylate deprotonation.

Physicochemical Parameters (In Silico/Estimated)

These values dictate the compound's behavior in biological assays and purification.

  • LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to

    
     and Boc).
    
  • pKa (Acid): ~3.2 (Inductive effect of the

    
    -amino group and phenyl ring enhances acidity).
    
  • pKa (Base): The

    
    -Boc nitrogen is non-basic. The 
    
    
    -amino nitrogen is tertiary but its basicity is reduced by the adjacent electron-withdrawing carboxyl group.

Synthesis & Purification Protocols

Strategic Synthesis Logic

The most robust route involves the nucleophilic substitution of an


Reaction Scheme:

  • Bromination: 4-Trifluoromethylphenylacetic acid ester

    
    
    
    
    -Bromo ester.
  • Nucleophilic Substitution (

    
    ): 
    
    
    -Bromo ester +
    
    
    -Boc-piperazine
    
    
    Intermediate Ester.
  • Hydrolysis: Ester saponification (LiOH/THF)

    
     Final Acid.
    
Experimental Workflow (Graphviz)

SynthesisWorkflowStartStart: 4-(Trifluoromethyl)phenylacetic acid ethyl esterStep1Step 1: Bromination(NBS, AIBN, CCl4, Reflux)Start->Step1Inter1Intermediate: alpha-Bromo EsterStep1->Inter1 Isolatable SolidStep2Step 2: N-Alkylation(N-Boc-piperazine, K2CO3, CH3CN, 60°C)Inter1->Step2Inter2Intermediate: Boc-Piperazinyl EsterStep2->Inter2 Purify via ColumnStep3Step 3: Hydrolysis(LiOH, THF/H2O, RT)Inter2->Step3WorkupWorkup: Acidify to pH 3-4Extract w/ EtOAcStep3->WorkupFinalProduct: this compoundWorkup->Final Recrystallization

Caption: Step-wise synthesis pathway from the phenylacetic ester precursor to the final Boc-protected amino acid derivative.

Detailed Protocol (Step 2 & 3 Focus)

Note: This protocol assumes the

  • N-Alkylation:

    • Dissolve ethyl

      
      -bromo-4-(trifluoromethyl)phenylacetate  (1.0 eq) in anhydrous Acetonitrile.
      
    • Add

      
      -Boc-piperazine  (1.1 eq) and Potassium Carbonate  (
      
      
      , 2.0 eq).
    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography to obtain the ester intermediate.

  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add Lithium Hydroxide Monohydrate (LiOH·

      
      , 2.5 eq).
      
    • Stir at Room Temperature (20–25°C) for 12 hours. Crucial: Do not heat excessively to prevent Boc deprotection or racemization.

    • Workup: Carefully acidify with 1M citric acid or 1M HCl to pH ~4 (Keep cold, 0°C). Extract immediately with Ethyl Acetate.

    • Dry over

      
       and concentrate to yield the target acid.
      

Analytical Characterization

To validate the integrity of the compound, specifically the retention of the Boc group and the presence of the

  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       ~1.40 ppm (s, 9H, Boc t-Bu ).
      
    • 
       ~2.4–2.6 ppm (m, 4H, Piperazine 
      
      
      adjacent to N-alkyl).
    • 
       ~3.3–3.5 ppm (m, 4H, Piperazine 
      
      
      adjacent to N-Boc).
    • 
       ~4.1–4.3 ppm (s, 1H, 
      
      
      -CH
      ).
    • 
       ~7.6–7.8 ppm (m, 4H, Aromatic  protons).
      
    • 
       ~12.5 ppm (br s, 1H, COOH ).
      
  • 
    F NMR: 
    
    • Single peak at

      
       ~-62.5 ppm (indicating the 
      
      
      group).

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

    • Thermal Stability: Stable at room temperature, but prolonged heating >60°C in acidic media will cause degradation.

  • Safety: The compound is a substituted phenylacetic acid. Standard PPE (gloves, goggles) is required. Treat as a potential irritant.

References

  • Sigma-Aldrich. 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid Product Page (Analog Reference). Retrieved from

  • National Institutes of Health (NIH). Structure Activity Relationship Studies of Aryl Acetamide Triazolopyridazines. (Synthesis methodology for aryl acetic acid derivatives). Retrieved from

  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from

  • ChemicalBook. this compound Properties. Retrieved from

  • BLD Pharm. Product Analysis: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid.[1][3] Retrieved from

Beyond the Price Tag: Strategic Sourcing and Technical Evaluation of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2) represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets. While often viewed merely as a high-cost building block (ranging from $170 to $500 per gram depending on purity and vendor), its value lies in its ability to simultaneously modulate lipophilicity, metabolic stability, and solubility in peptide mimetics and small molecule inhibitors.

This technical guide moves beyond the simple price list to analyze the cost drivers—synthesis complexity, fluorination economics, and purification mandates—providing researchers with the data needed to make informed "make vs. buy" decisions.

Technical Specifications & Identity

Before evaluating cost, one must establish the rigorous quality standards required for this intermediate, particularly if used in GLP-1 analogs or kinase inhibitor campaigns.

ParameterSpecification
Chemical Name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid
CAS Number 885274-28-2
Molecular Formula C₁₈H₂₃F₃N₂O₄
Molecular Weight 388.38 g/mol
Structural Class Non-natural amino acid (Phenylglycine analog)
Key Functionality Trifluoromethyl group: Enhances metabolic stability (blocks P450 oxidation).Boc-Piperazine: Provides solubility and a rigid linker for secondary binding interactions.[1]
Purity Requirement >97% (HPLC) for research; >99% for GMP scale-up.
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless deprotected).

Synthesis & Cost Analysis: Why is it Expensive?

The market price of this compound is driven by two primary factors: the cost of the fluorinated precursors and the complexity of the synthesis to achieve high purity without toxic byproducts.

Method A: The Petasis Borono-Mannich Reaction (Green Route)

This is the preferred method for high-value synthesis because it is a multicomponent reaction (MCR) that builds the complex core in a single step. However, it relies on 4-trifluoromethylphenylboronic acid , a relatively expensive reagent.

  • Mechanism: Condensation of glyoxylic acid, N-Boc-piperazine, and the boronic acid.

  • Cost Driver: Boronic acid cost (~

    
    5/g) and the difficulty of removing boron byproducts.
    
  • Advantage: Avoids toxic cyanide (unlike Strecker synthesis) and hazardous alkyl halides.

Method B: Nucleophilic Substitution (Traditional Route)

This method involves reacting an


-bromo phenylacetic acid derivative with N-Boc-piperazine.
  • Mechanism:

    
     displacement.
    
  • Cost Driver: The precursor

    
    -bromo-(4-trifluoromethyl)phenylacetic acid  is unstable and a potent lachrymator, requiring special handling and safety infrastructure.
    
  • Disadvantage: Lower yields due to elimination side reactions and difficult purification.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary synthetic pathways and their impact on complexity and cost.

SynthesisPathways Start_Petasis Reagents: Glyoxylic Acid + Boc-Piperazine + 4-CF3-Phenylboronic Acid Process_Petasis Petasis Reaction (DCM, RT, 24-48h) Start_Petasis->Process_Petasis High Atom Economy Crude Crude Intermediate Process_Petasis->Crude Boron byproducts Start_SN2 Reagents: alpha-Bromo-(4-CF3)phenylacetic acid + Boc-Piperazine Process_SN2 Nucleophilic Substitution (SN2, Base, Heat) Start_SN2->Process_SN2 Safety Hazard Process_SN2->Crude Elimination byproducts Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Final Target Compound (CAS 885274-28-2) Purification->Final

Figure 1: Comparison of Petasis (Blue) and Substitution (Red) synthetic routes. The Petasis route is cleaner but uses costlier inputs.

Market Dynamics & Pricing Matrix

The price of CAS 885274-28-2 is not static; it follows a tiered structure based on scale and supplier type.

Supplier TierScaleTypical Price RangeTarget Audience
Catalog Giants (e.g., Sigma, SLS)250 mg - 1 g$400 - $600 / g Academic labs, early discovery (Speed is priority).
Specialist Blocks (e.g., ChemBlocks, Combi-Blocks)1 g - 25 g$150 - $250 / g MedChem SAR campaigns (Balance of speed/cost).
Contract Research Org (CRO) > 100 g$50 - $100 / g *Process development, GLP Tox studies.

*Note: CRO pricing assumes a lead time of 4-8 weeks for custom synthesis.

Strategic Recommendation:

  • For < 5g: Buy from a Specialist Block provider. The internal labor cost to synthesize < 5g exceeds the purchase price.

  • For > 100g: Contract a CRO to perform the Petasis reaction or the Strecker synthesis (if cyanide handling is permitted) to drive costs down.

Experimental Protocol: The Petasis Reaction[2][3][4][5][6]

If internal synthesis is required (e.g., for derivative generation), the Petasis reaction is the most robust protocol for a research lab.

Objective: Synthesis of this compound.

Reagents:

  • Glyoxylic acid monohydrate (1.0 equiv)

  • N-Boc-piperazine (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.0 - 1.2 equiv)

  • Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (Solvent)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (10 mmol, 0.92 g) and N-Boc-piperazine (10 mmol, 1.86 g) in DCM (50 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy as the iminium ion intermediate forms.

  • Addition: Add 4-(Trifluoromethyl)phenylboronic acid (10 mmol, 1.90 g) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24–48 hours.

    • Optimization Tip: Using HFIP (Hexafluoroisopropanol) as a co-solvent (10% v/v) can significantly accelerate the reaction rate due to its hydrogen-bonding capability.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 1N HCl (carefully, to avoid Boc removal—keep pH > 3) or citric acid solution to remove unreacted amines.

    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: The crude product often contains boronic acid residues. Purify via flash column chromatography (SiO2) using a gradient of DCM:MeOH (95:5 to 90:10) or by recrystallization from EtOAc/Hexanes.

  • Validation: Confirm identity via

    
    -NMR and LC-MS (Expected [M+H]+ or [M-Boc+H]+ peaks).
    

Quality Control & Impurity Profiling

When sourcing this compound, specific impurities can derail downstream biology.

  • Boron Contamination: If made via the Petasis route, residual boron can interfere with palladium-catalyzed couplings (Suzuki) later in the synthesis. Test: ICP-MS or

    
    -NMR.
    
  • Regioisomers: Ensure the piperazine is attached at the N1 position.

  • Enantiomeric Purity: The standard synthesis yields a racemic mixture . If a chiral compound is sold, verify the enantiomeric excess (ee) via Chiral HPLC.

Decision Logic for Sourcing

SourcingLogic Start Need CAS 885274-28-2 Qty_Check Quantity Required? Start->Qty_Check Small_Scale < 5 Grams Qty_Check->Small_Scale Large_Scale > 100 Grams Qty_Check->Large_Scale Buy_Catalog BUY: Specialist Vendor (~$200/g) Small_Scale->Buy_Catalog Make_Decision Internal Synthesis Capability? Large_Scale->Make_Decision Yes_Make MAKE: Petasis Protocol (Cost: ~$50/g + Labor) Make_Decision->Yes_Make Yes No_Make OUTSOURCE: Custom Synthesis (Cost: ~$80/g) Make_Decision->No_Make No

Figure 2: Decision matrix for sourcing this compound.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters.

  • Candeias, N. R., et al. (2010). Boronic Acids in Multicomponent Reactions: A Review. Chemical Reviews.

  • LabSolu. (2024).[2] Product Specification: 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid.

  • Scientific Laboratory Supplies (SLS). (2024). Product Listing: 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid.

  • Advanced ChemBlocks. (2024). Catalog Price List for CAS 885274-28-2.

Sources

Technical Analysis: ¹H NMR Spectrum of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis & Structural Elucidation of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive structural elucidation of This compound , a critical intermediate often utilized in the synthesis of peptidomimetics and integrin inhibitors.

Characterizing this molecule presents specific challenges often overlooked in standard analysis:

  • Rotameric Broadening: The tert-butoxycarbonyl (Boc) group induces restricted rotation, frequently mimicking impurities.

  • Diastereotopicity: The chiral

    
    -carbon renders the piperazine ring protons magnetically non-equivalent.
    
  • Solvent Dependency: The carboxylic acid proton is highly labile and solvent-dependent.

This document outlines the theoretical prediction, experimental protocols, and troubleshooting workflows required to validate this structure with high confidence.

Part 1: Structural Deconvolution & Shift Prediction

To accurately assign the spectrum, we must first deconstruct the molecule into its magnetically distinct environments.[1]

The Molecular Scaffold

The molecule consists of four distinct domains affecting the ¹H NMR profile:

  • The Acidic Proton: Carboxylic acid (-COOH).

  • The Aromatic System: 4-Trifluoromethylphenyl group (AA'BB' system).

  • The Chiral Core: The benzylic

    
    -methine proton.
    
  • The Aliphatic Heterocycle: The Boc-protected piperazine ring.

Predicted Chemical Shifts (Table 1)

Note: Shifts are referenced to DMSO-


 (2.50 ppm). Values in CDCl

will differ, particularly for the acidic proton.
Proton EnvironmentCountMultiplicityPredicted Shift (

ppm)
Structural Insight
-COOH 1HBroad Singlet12.0 – 13.5Highly dependent on concentration and water content. Often invisible in CDCl

.
Ar-H (Ortho to CF

)
2HDoublet (

Hz)
7.70 – 7.80Deshielded by the electron-withdrawing CF

group.
Ar-H (Meta to CF

)
2HDoublet (

Hz)
7.55 – 7.65Part of the AA'BB' system typical of para-substitution.

-CH (Methine)
1HSinglet4.10 – 4.50Benzylic position, deshielded by the amine, phenyl ring, and carboxylate.
Piperazine (

-CH

)
4HBroad Multiplet3.30 – 3.50Protons adjacent to the Boc-nitrogen. Broadened by rotamers.
Piperazine (

-CH

)
4HBroad Multiplet2.30 – 2.60Protons adjacent to the central tertiary amine. Diastereotopic due to the chiral center.
Boc (-CH

)
9HSinglet1.35 – 1.45Diagnostic strong singlet.

Part 2: Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-


  is the superior solvent for this specific compound.
  • Reasoning: The zwitterionic character of amino acids often leads to poor solubility in CDCl

    
    , causing aggregation and line broadening.[1] DMSO-
    
    
    
    disrupts hydrogen bonding, sharpening the signals and stabilizing the carboxylic acid proton for integration.
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Do not heat typically, as this accelerates proton exchange, but see Troubleshooting for rotamers.[1]

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor impurities).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the isolated aromatic protons and accurate integration of the Boc group.
    

Part 3: Detailed Spectral Analysis

The "Rotamer Effect" (Expert Insight)

The tert-butyl carbamate (Boc) group exhibits restricted rotation around the N-CO bond. At room temperature (298 K), the rate of rotation is often comparable to the NMR time scale.[1]

  • Observation: The piperazine protons adjacent to the Boc group (approx 3.3-3.5 ppm) often appear as broad humps or split signals rather than sharp triplets.

  • Validation: If the peaks are ill-defined, run the experiment at 353 K (80°C) . The increased thermal energy accelerates rotation, coalescing the signals into sharper peaks.[1]

The Chiral Impact

Because the


-carbon is a chiral center, the two faces of the piperazine ring are not equivalent.
  • Consequence: The piperazine protons are diastereotopic . You may not see two clean triplets for the piperazine ring. Instead, you might observe complex multiplets, as the "top" and "bottom" protons of the ring experience different magnetic environments.[1]

The Aromatic Region ( F Coupling)

The 4-trifluoromethylphenyl group usually presents as a pseudo-doublet pair (AA'BB'). However,


F is spin-active (

).
  • Observation: While

    
     coupling is often small over 4 bonds, the aromatic protons ortho to the CF
    
    
    
    group may appear broadened or show fine splitting compared to the protons meta to the CF
    
    
    .[1]

Part 4: Visualization of Logic & Workflow[1]

The following diagrams illustrate the structural assignment logic and the experimental workflow.

Diagram 1: Structural Assignment Logic Gate

NMR_Assignment_Logic Start Start Analysis Check_Boc Check 1.3-1.5 ppm region Start->Check_Boc Boc_Found Singlet (9H) Found? Check_Boc->Boc_Found Check_Acid Check 12.0-14.0 ppm Boc_Found->Check_Acid Yes Issue_Impurity Suspect Impurity (Check Synthesis) Boc_Found->Issue_Impurity No Check_Aromatic Check 7.5-7.8 ppm Check_Acid->Check_Aromatic Yes (or broad) Acid_Found Broad Singlet (1H)? Acid_Found->Check_Aromatic If missing, check solvent Pattern_Type Pattern Type? Check_Aromatic->Pattern_Type Check_Alpha Check 4.0-4.5 ppm Pattern_Type->Check_Alpha AA'BB' (2 doublets) Pattern_Type->Issue_Impurity Complex/Multiplet Piperazine_Check Check 2.3-3.5 ppm Check_Alpha->Piperazine_Check Conclusion_Pure Structure Confirmed Piperazine_Check->Conclusion_Pure Integrals match Issue_Rotamer Suspect Rotamers (Run VT-NMR) Piperazine_Check->Issue_Rotamer Broad/Split Peaks

Caption: Logic flow for verifying the structural identity of the target molecule based on 1D ¹H NMR signals.

Diagram 2: Experimental Workflow

Experimental_Workflow Sample Solid Sample (5-10 mg) Prep Sonicate (No Heat) Sample->Prep Solvent DMSO-d6 (0.6 mL) Solvent->Prep Acquire Acquisition (ns=16, d1=2s) Prep->Acquire Process Processing (LB=0.3 Hz) Acquire->Process Analyze Integration & Peak Picking Process->Analyze

Caption: Step-by-step experimental protocol for optimal spectral resolution.

Part 5: Advanced Verification (Self-Validating Protocols)

If the 1D spectrum is ambiguous, use these secondary validation methods:

F NMR Cross-Validation

The trifluoromethyl group provides a definitive handle.

  • Protocol: Run a standard

    
    F (proton-decoupled) experiment.
    
  • Expectation: A single sharp singlet at approximately -62.0 to -63.0 ppm .

  • Diagnostic Value: If you see multiple fluorine peaks, you likely have the starting material (4-trifluoromethylphenyl boronic acid or acetic acid derivative) remaining.

HSQC (Heteronuclear Single Quantum Coherence)

To resolve the diastereotopic piperazine protons:

  • Protocol: Run a

    
     HSQC.
    
  • Expectation: The broad proton multiplets in the 2.3–3.5 ppm range should correlate to distinct carbon signals.[1] The piperazine carbons (

    
     to N-Boc vs. 
    
    
    
    to N-alkyl) will have distinct chemical shifts (
    
    
    ppm vs
    
    
    ppm).

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[1] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines.[1] Tetrahedron Letters, 34(4), 583-586. Link

  • Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Cayman Chemical. (n.d.). 1-(4-Trifluoromethylphenyl)piperazine Product Insert. Cayman Chemical. Link

Sources

Technical Analysis: ¹³C NMR Profile of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the ¹³C NMR spectral analysis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid . This guide is designed for medicinal chemists and analytical scientists, focusing on spectral assignment, C-F coupling mechanics, and conformer dynamics.

Executive Summary

The compound This compound represents a critical class of


-amino acid derivatives used as intermediates in the synthesis of peptidomimetics and pharmaceutical APIs (e.g., inhibitors targeting CNS pathways).

Accurate structural validation of this molecule via ¹³C NMR is challenging due to two distinct phenomena:

  • Multi-bond Carbon-Fluorine (

    
    ) Coupling:  The trifluoromethyl group induces complex splitting patterns in the aromatic region, requiring precise calculation of coupling constants.
    
  • Rotameric Broadening: The tert-butoxycarbonyl (Boc) protecting group on the piperazine ring frequently induces restricted rotation at room temperature, leading to signal coalescence or peak doubling in the aliphatic region.

This guide provides a predictive assignment framework, distinguishing between scalar coupling artifacts and genuine structural signals.

Structural Segmentation & Assignment Strategy

To facilitate assignment, the molecule is chemically segmented into four distinct magnetic environments.

StructuralSegmentation Mol Target Molecule Zone1 Zone 1: Carboxyl Backbone (Acidic C=O, Alpha-C) Mol->Zone1 Zone2 Zone 2: Aromatic Core (C-F Splitting Patterns) Mol->Zone2 Zone3 Zone 3: Heterocycle (Piperazine Ring) Mol->Zone3 Zone4 Zone 4: Protecting Group (Boc Carbonyl, t-Bu) Mol->Zone4 Zone2->Zone1 Inductive Effect Zone4->Zone3 Rotameric Influence

Figure 1: Structural segmentation for NMR analysis. Note the influence of the Boc group on the piperazine ring dynamics.

Experimental Protocol

Solvent Selection

Solvent choice is critical for this zwitterionic-like species.

  • DMSO-d₆ (Recommended): The carboxylic acid moiety often results in poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and stabilizes the acid proton exchange, often sharpening the carbonyl signals.

  • CDCl₃: May be used if the carboxylic acid is esterified or if the free acid is sufficiently lipophilic. Note: In CDCl₃, the carboxylic acid proton may cause broadening of the C=O signal due to exchange.

Acquisition Parameters
  • Frequency: 100 MHz or higher (for ¹³C) is recommended to resolve small

    
     couplings.
    
  • Relaxation Delay (d1): Set to

    
     seconds. Quaternary carbons (Boc C=O, Acid C=O, Aromatic C-CF3) have long 
    
    
    
    relaxation times.
  • Temperature: 298 K (Standard). If piperazine signals appear broad/undefined, elevate to 323 K to coalesce rotamers.

Spectral Assignment & Data Table

The following assignments are based on chemometric principles for


-amino acids and fluorinated aromatics.
The Trifluoromethyl-Phenyl System (Zone 2)

The 4-trifluoromethylphenyl group is the most diagnostic feature. The


F nucleus (

) couples to carbon, creating quartets (

) with characteristic coupling constants (

).
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C-CF₃ ~124.5Quartet

Very low intensity due to lack of NOE and splitting.
C-Ipso (Ar-C-CF₃)~129.8Quartet

Distinctive splitting; often overlaps with other Ar-C.
C-Ortho (to CF₃)~125.2Quartet

"Fine" splitting; looks like a broadened singlet at low field.
C-Meta (to CF₃)~129.0Singlet-Negligible coupling (

Hz).
C-Para (Ar-C-CH)~140.0Singlet-Quaternary carbon attached to the chiral center.
Aliphatic & Heterocyclic Regions (Zones 1, 3, 4)
Carbon EnvironmentChemical Shift (

, ppm)
MultiplicityNotes
Acid C=O (COOH)172.0 - 174.0SingletBroad if proton exchange is rapid.
Boc C=O (N-CO-O)153.5 - 154.5SingletCharacteristic carbamate shift.
Boc Quaternary (C(CH₃)₃)79.0 - 80.5SingletIntensity is low compared to methyls.

-Carbon
(CH-Ar)
72.0 - 75.0SingletDeshielded by N, Ar, and COOH.
Piperazine C2/C6 48.0 - 52.0Broad/SplitAdjacent to Boc-N. Subject to rotamerism.
Piperazine C3/C5 48.0 - 52.0Broad/SplitAdjacent to chiral-N.
Boc Methyls (CH₃)28.0 - 28.5Intense Singlet3x equivalent carbons; strongest signal.

Advanced Analysis: Rotameric & Coupling Dynamics

The Rotamer Conundrum

The N-Boc bond has partial double-bond character, creating restricted rotation. In the piperazine ring, this manifests as "peak doubling" or "broadening" of the piperazine carbons.

  • Observation: You may see the piperazine carbons appear as 4 distinct peaks (or 2 broad humps) rather than 2 sets of equivalent carbons.

  • Validation: Run the experiment at 323 K (50°C) . If the peaks sharpen and coalesce into the expected average, the complexity is due to rotamers, not impurities.

C-F Coupling Logic Flow

Use the following logic to confirm the aromatic region assignments.

CF_Logic Start Analyze Aromatic Region (120-145 ppm) FindQ Identify Quartets Start->FindQ Singlet Sharp Singlets Assignment: Meta/Para Carbons Start->Singlet CalcJ Calculate J Values (Distance between peaks in Hz) FindQ->CalcJ J1 J ≈ 270 Hz Assignment: CF3 Carbon CalcJ->J1 J2 J ≈ 32 Hz Assignment: Ipso Carbon CalcJ->J2 J3 J ≈ 3-4 Hz Assignment: Ortho Carbon CalcJ->J3

Figure 2: Logic flow for assigning fluorinated aromatic carbons based on coupling constants.

Synthesis & Impurity Profiling

If this compound was synthesized via a Petasis Borono-Mannich reaction (common for this scaffold), watch for these specific impurities in the ¹³C spectrum:

  • Residual Glyoxylic Acid: Signal at ~170 ppm (COOH) and ~90 ppm (hydrate form).

  • Boronic Acid Byproducts: Often silent in carbon NMR but may affect baseline/solubility.

  • Deprotected Piperazine: Loss of signals at 154 ppm and 80/28 ppm indicates Boc cleavage (check for TFA signals if TFA was used).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general chemical shift ranges).

  • Doddrell, D., et al. (1976). "¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. (Authoritative source for C-F coupling constants).

  • Hiraga, Y., et al. (2022).[2] "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives." Molecules. (Solvent effects on amino acid carbonyl shifts).

  • ChemicalBook. (n.d.). "Piperazine ¹³C NMR Spectrum Data." (Baseline data for piperazine ring shifts).

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (


). As a critical intermediate in the synthesis of pharmaceutical scaffolds (specifically piperazine-based receptor antagonists), accurate characterization requires navigating two competing physicochemical properties: the high lability of the tert-butyloxycarbonyl (Boc) protecting group and the high stability/lipophilicity of the trifluoromethyl (

) moiety.

This document provides a self-validating protocol for LC-MS/MS analysis, focusing on distinguishing in-source fragmentation (ISF) from true metabolic degradation and optimizing ionization parameters to preserve the parent pseudomolecular ion.

Molecular Architecture & Ionization Physics

To develop a robust method, we must first calculate the exact mass and predict ionization behavior based on the functional groups.

Physicochemical Properties
PropertyValue / DescriptionImpact on MS
Formula

Basis for isotope modeling.
Monoisotopic Mass 388.1611 Da Target for extracted ion chromatograms (EIC).

389.1684 Da Primary precursor ion in ESI(+).

387.1538 Da Secondary precursor in ESI(-).
Boc Group Acid-labile carbamateSusceptible to thermal degradation and ISF.

Group
Electron-withdrawingIncreases retention time (RT) on C18; negative mass defect.
Piperazine Ring Basic Nitrogen (

)
Drives strong protonation in positive mode.
Ionization Strategy: ESI(+) vs. ESI(-)

While the carboxylic acid moiety allows for negative mode ionization (


), Positive Electrospray Ionization (ESI+) is the recommended mode . The piperazine nitrogen possesses a high proton affinity, yielding a significantly higher signal-to-noise ratio for the 

species compared to the deprotonated acid.

Critical Caution: The Boc group is thermally unstable. High desolvation temperatures (


) or high cone voltages can induce the loss of the tert-butyl group before mass analysis, leading to a false negative for the intact parent.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for confirming structural identity and differentiating the target from potential de-protected impurities.

Primary Fragmentation Pathway (The "Boc Loss")

The most dominant feature in the MS/MS spectrum of Boc-protected amines is the neutral loss of the protecting group. This occurs via a mechanism similar to the McLafferty rearrangement or a charge-remote fragmentation, depending on the internal energy.

  • Precursor:

    
    
    
  • Transition 1 (Loss of Isobutene): The tert-butyl group is eliminated as isobutene (

    
    , 56 Da).
    
    • Intermediate Mass:

      
       (Carbamic acid intermediate).
      
  • Transition 2 (Loss of

    
    ):  The unstable carbamic acid spontaneously decarboxylates (
    
    
    
    , 44 Da).
    • Product Ion:

      
       (Free amine).
      
Secondary Pathways (Piperazine & )

Once the Boc group is removed, the energy is directed toward the piperazine ring and the benzylic bond.

  • Benzylic Cleavage: Rupture of the bond between the piperazine nitrogen and the chiral center.

  • 
     Stability:  The 
    
    
    
    bond is extremely strong. You will rarely see loss of F or
    
    
    unless electron ionization (EI) is used. Instead, the
    
    
    -phenyl moiety often remains intact as a charge-retaining fragment or a neutral loss depending on proton location.
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent [M+H]+ m/z 389.17 Intermed Carbamic Acid [M+H - C4H8]+ m/z 333.11 Parent->Intermed - Isobutene (56 Da) (McLafferty-like) FreeAmine De-Boc Amine [M+H - Boc]+ m/z 289.12 Parent->FreeAmine - Boc Group (100 Da) (Combined Loss) Intermed->FreeAmine - CO2 (44 Da) (Spontaneous) Fragment1 Piperazine Ring Cleavage m/z ~245 FreeAmine->Fragment1 Ring Opening Fragment2 Tropylium-like Ion (CF3-Phenyl) FreeAmine->Fragment2 Benzylic Cleavage

Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group components.

Method Development Protocol

This protocol is designed to minimize "In-Source Fragmentation" (ISF) while maximizing sensitivity.

Liquid Chromatography Conditions

The lipophilicity of the


 group and the Boc group requires a C18 stationary phase.
  • Column: C18 End-capped (e.g., Acquity BEH C18 or Zorbax Eclipse Plus),

    
     mm, 1.7 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

Why Formic Acid? While Ammonium Acetate (pH 4-5) is gentler on the Boc group, Formic Acid (pH ~2.7) provides better protonation for the piperazine nitrogen. We mitigate the acid instability of Boc by keeping the column temperature moderate (


) and minimizing residence time.
Mass Spectrometer Parameters (Source Optimization)

The following settings are critical to prevent the parent ion (


) from degrading into the 

fragment inside the source.
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveMaximize sensitivity via piperazine N.
Capillary Voltage 3.0 - 3.5 kVStandard range; too high causes discharge.
Cone Voltage Low (15 - 20 V) CRITICAL: High cone voltage strips the Boc group.
Source Temp

Keep low to prevent thermal degradation.
Desolvation Gas

High enough to dry droplets, low enough to save Boc.
Collision Gas ArgonFor MS/MS fragmentation.
Validation Workflow (Decision Tree)

MethodDev Start Inject Standard (1 µg/mL) CheckParent Observe Spectrum: Is m/z 389 Dominant? Start->CheckParent Yes Proceed to MS/MS Optimization CheckParent->Yes Yes No Is m/z 289 (De-Boc) Dominant? CheckParent->No No OptimizeSource LOWER Cone Voltage LOWER Source Temp No->OptimizeSource In-Source Frag Detected CheckAcid Check Mobile Phase pH (Switch to Ammonium Formate) No->CheckAcid Hydrolysis Detected OptimizeSource->CheckParent Retest

Figure 2: Workflow for diagnosing and correcting Boc group instability during method development.

Troubleshooting & Impurity Profiling

Distinguishing ISF from Impurities

If you observe a peak at


 (the de-protected amine) co-eluting exactly with 

, it is In-Source Fragmentation .
  • Correction: Lower the Cone Voltage/Declustering Potential.

If you observe


 at a different retention time (usually earlier, as it is more polar without the Boc group), it is a synthetic impurity  or degradation product in the sample.
The "Sodium Adduct" Trap

Boc groups often form strong sodium adducts


.
  • Target Mass:

    
    .
    
  • Implication: Sodium adducts do not fragment easily by CID (they require higher energy). If your sensitivity is low, check if the signal is split between

    
     and 
    
    
    
    .
  • Fix: Ensure high quality solvents (LC-MS grade) to minimize Na background; the acidic mobile phase usually suppresses adduct formation.

References

  • Zhu, N., et al. (2014). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1

  • Holčapek, M., et al. (2012). "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays." Journal of Mass Spectrometry. 2

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." 3[4][5][6]

  • Popowicz, N., et al. (2018).[6] "A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam." Journal of Chromatography B. (Demonstrates Piperazine/Beta-lactam MS protocols). 6

  • Moser, A. (2008).[7] "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs. 7

Sources

Critical Quality Attributes and Purity Profiling of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purity profiling, synthetic origin, and analytical characterization of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid .[1][2] This molecule is a specialized non-natural amino acid derivative, functioning as a critical building block in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., targeting proteases or GPCRs).

The presence of the 4-trifluoromethylphenyl moiety introduces unique lipophilic and metabolic stability properties, while the Boc-piperazine acts as a protected secondary amine scaffold.[1] However, the commercial availability of this compound often masks significant purity risks—specifically regarding enantiomeric excess (ee) , boronic acid contamination , and regio-isomeric byproducts .[1][2] This guide provides a self-validating framework for researchers to verify the integrity of this reagent prior to its deployment in high-value synthesis.

Part 1: Structural Analysis & Synthetic Origins[1]

To understand the impurity profile, one must first deconstruct the synthesis. This molecule is typically accessible via two primary routes: the Petasis Borono-Mannich reaction (most common for this class) or Nucleophilic Substitution (


) .[1]
The Petasis Pathway (Dominant Route)

The Petasis reaction is a multicomponent coupling of an amine, an aldehyde (or glyoxylic acid), and a boronic acid.[3] For this specific target, the convergence involves:

  • Amine: N-Boc-piperazine[1][4][5][6]

  • Carbonyl: Glyoxylic acid (or hydrate)

  • Boronic Acid: 4-Trifluoromethylphenylboronic acid[1]

While efficient, this route introduces specific contaminants that are difficult to remove via standard silica chromatography.[2]

PetasisReaction Reactants Reactants: 1. N-Boc-piperazine 2. Glyoxylic Acid 3. 4-CF3-Ph-B(OH)2 Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation Impurity1 Impurity A: Residual Boronic Acid Reactants->Impurity1 Incomplete Conversion Impurity2 Impurity B: Biaryl Homocoupling (Suzuki-type side product) Reactants->Impurity2 Oxidative Coupling Product Target Molecule: 2-(4-Boc-piperazinyl)-2-(4-CF3-Ph)acetic acid Intermediate->Product Boronate Transfer Impurity3 Impurity C: De-Boc Piperazine Product->Impurity3 Acidic Hydrolysis

Figure 1: Synthetic genesis of the target molecule via the Petasis reaction, highlighting the origin of critical impurities.[1]

Part 2: The Impurity Landscape

Commercial batches, particularly those labeled "Technical Grade" (95%), often contain specific impurities that can arrest downstream coupling reactions.[2]

Table 1: Critical Impurity Profile
Impurity TypeSourceAnalytical DetectionRisk Factor
Boronic Acid Residues Unreacted starting material (Petasis route).[1]

F NMR (Distinct shift); HPLC (Polar).
High. Boronic acids can interfere with Pd-catalyzed cross-couplings later in the synthesis.[1]
Enantiomers (Racemate) Non-stereoselective synthesis.Chiral HPLC.Critical. The biological activity of the final drug candidate often depends strictly on the (R)- or (S)- configuration.
De-Boc Amine Acidic degradation or poor storage.[1]LC-MS (M-100 mass loss); Ninhydrin stain (+).[1]Medium. Leads to polymerization or double-coupling in peptide synthesis.[1]
Protodeboronation Loss of Boron/Functional group.[1]GC-MS / $^{1H NMR.Low. Usually volatile or easily removed.[1]

Part 3: Analytical Strategy (The "How-To")

Standard HPLC-UV is insufficient for this molecule due to the weak chromophore of the piperazine ring and the potential overlap of the trifluoromethylphenyl group with impurities. A multi-modal approach is required.

Protocol A: Quantitative F NMR (qNMR)

The presence of the Trifluoromethyl (


)  group makes 

F NMR the most powerful tool for purity assessment. Unlike

H NMR, the

F spectrum is uncluttered, allowing for precise quantification of the target against impurities.[2]

Principle: The


 signal of the product will appear as a sharp singlet (approx. -62 ppm). Impurities like 4-trifluoromethylphenylboronic acid will have distinct chemical shifts.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use

    
    -Trifluorotoluene (TFT)  or 3,5-Bis(trifluoromethyl)benzoic acid .[1][2] The IS must have a relaxation time (
    
    
    
    ) similar to the analyte or allow for a long inter-pulse delay (
    
    
    ).
  • Sample Prep: Dissolve 20 mg of the target and 10 mg of IS (weighed to 0.01 mg precision) in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°[1][2][7]

    • Spectral Width: Covers +10 to -200 ppm.[1]

    • Relaxation Delay (

      
      ): > 5 
      
      
      
      T1
      (Typically 30–60 seconds to ensure full relaxation).
    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    (Where I = Integral, N = Number of Fluorines, M = Molecular Weight, W = Weight, P = Purity of Standard)
    
Protocol B: Chiral HPLC Separation

Since the alpha-carbon is chiral, separating the enantiomers is vital.

Method Parameters:

  • Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and sharpen the peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Success Criteria: Baseline resolution (

    
    ) between the (R) and (S) enantiomers.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Commercial Sample (White Powder) H1NMR 1H NMR (DMSO-d6) Check: Boc (1.4 ppm) & Piperazine signals Sample->H1NMR F19NMR 19F qNMR Check: Boronic Acid Impurity (-60 to -65 ppm) H1NMR->F19NMR ChiralHPLC Chiral HPLC (Hex/IPA/TFA) Determine: ee% F19NMR->ChiralHPLC Decision Pass Specs? (>98% chem, >99% ee) ChiralHPLC->Decision Recrystallize Remediation: Recrystallize from EtOAc/Hexane Decision->Recrystallize No Release Release for Synthesis Decision->Release Yes Recrystallize->H1NMR Retest

Figure 2: Analytical decision tree for validating the purity of the target compound.

Part 4: Handling and Stability

Boc-Group Lability

While the Boc group is generally stable to base, it is acid-labile.[1]

  • Risk: Exposure to strong acids (HCl, neat TFA) during handling or inadvertent contact with acidic silica gel can lead to deprotection.[2]

  • Mitigation: Store the compound in a desiccator. If chromatography is required, add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.[2]

Solubility

The molecule is an amphoteric amino acid derivative (protected amine + free acid).

  • Soluble: DMSO, DMF, Methanol, Ethyl Acetate.[2]

  • Insoluble: Water, Hexane.[1][2]

  • Protocol Tip: For coupling reactions (e.g., HATU/EDC coupling), dissolve the acid in DMF before adding the base (DIPEA) to ensure complete dissolution and prevent aggregation.[2]

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid Mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586.[2]

  • Sigma-Aldrich (Merck). (2023).[1][5] Certified Reference Materials for

    
    F NMR. Technical Review. 
    
  • Inoue, M., et al. (2017).[2] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[8][9] ACG Publications.[1][8]

  • Cazzola, E., et al. (2018).[2] Chiral Separation of Phenylglycinol Enantiomers by Stripping Crystallization.[10] MDPI Molecules, 23(11), 2901.[2]

  • Jiang, B., et al. (2019).[2] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 10142–10220.[2] [2]

Sources

The Strategic Deployment of the Trifluoromethylphenyl Motif in Medicinal Chemistry

[1]

Executive Summary

The trifluoromethylphenyl (

12

The Physicochemical Triad: Sterics, Electronics, and Lipophilicity

The utility of the trifluoromethyl group stems from the "Fluorine Effect"—a unique combination of high electronegativity and low polarizability. When attached to a phenyl ring, the

Steric Bulk and Conformational Locking

Contrary to early assumptions, the

  • Rotational Barriers: The steric bulk of an ortho-trifluoromethyl group can restrict bond rotation, locking a biaryl system into a specific dihedral angle. This "atropisomeric locking" can pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

  • Volume Occupancy: In hydrophobic pockets, the

    
     group fills space efficiently, displacing "high-energy" water molecules and driving binding affinity through entropy.
    
Electronic Modulation

The

  • Inductive Effect (

    
    ):  It pulls electron density through the sigma bond framework.
    
  • pKa Shifting: By withdrawing electrons,

    
     lowers the pKa of neighboring acidic protons (e.g., phenols or sulfonamides) and decreases the basicity of nearby amines. This is crucial for optimizing solubility and membrane permeability.[3]
    
Lipophilicity and Permeability

Perhaps the most critical parameter is lipophilicity. The C-F bond is non-polarizable, meaning it does not participate in hydrogen bonding as a donor or acceptor. This hydrophobicity aids in crossing the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Parameters of Common Substituents

SubstituentVan der Waals Radius (Å)Hammett Constant (

)
Hansch Constant (

)
Effect
-H 1.200.000.00Reference
-CH₃ 2.00-0.170.56Electron Donating / Lipophilic
-Cl 1.750.230.71Weak EWG / Lipophilic
-CF₃ 2.70 0.54 0.88 Strong EWG / Highly Lipophilic
-SCF₃ ~2.800.501.44Extreme Lipophilicity

Note: The Hansch


 value of +0.88 indicates that adding a 

group increases the

of a molecule by nearly an order of magnitude, drastically altering its distribution profile.

Pharmacokinetics: The Metabolic Blockade[4]

A primary failure mode in drug discovery is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The

Mechanism of Action

Medicinal chemists employ "Metabolic Switching" by replacing a labile methyl group or hydrogen atom (prone to benzylic oxidation or aromatic hydroxylation) with a trifluoromethyl group. This forces the metabolic machinery to attack a less favorable site or slows down clearance entirely.

MetabolicBlockingDrug_MeDrug-CH3(Labile)CYPCYP450EnzymeDrug_Me->CYPOxidationMetaboliteDrug-COOH(Inactive/Excreted)CYP->MetaboliteRapid ClearanceDrug_CF3Drug-CF3(Stable)Drug_CF3->CYPBlockedReceptorTargetReceptorDrug_CF3->ReceptorSustainedBinding

Figure 1: The "Metabolic Switch" concept.[4] Replacing a labile methyl group with a trifluoromethyl group blocks CYP450 oxidation, preventing rapid clearance and extending the drug's half-life.

Case Studies in Structural Biology

Celecoxib (Celebrex): Selectivity via Sterics

Celecoxib is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID).[5] Its selectivity over COX-1 is driven by the 4-trifluoromethylphenyl moiety.

  • Mechanism: The COX-2 active site contains a secondary hydrophobic side pocket that is accessible due to the exchange of a bulky Isoleucine (in COX-1) for a smaller Valine (in COX-2).

  • Role of

    
    :  The bulky 
    
    
    group of Celecoxib fits snugly into this specific hydrophobic pocket. COX-1, with the bulkier Isoleucine, physically cannot accommodate the
    
    
    group, resulting in >300-fold selectivity for COX-2.
Aprepitant (Emend): Penetration and Persistence

Aprepitant, a Neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea, features a 3,5-bis(trifluoromethyl)phenyl ring.

  • Role of Bis-

    
    :  The two 
    
    
    groups render the phenyl ring extremely electron-deficient and lipophilic. This ensures rapid penetration of the Blood-Brain Barrier (essential for CNS drugs) and prevents metabolic attack on the phenyl ring, allowing for a once-daily dosing regimen.

Synthetic Methodology: The Suzuki-Miyaura Protocol[7][8]

While radical trifluoromethylation of existing arenes is a hot academic topic, the most reliable industrial method for installing the

Suzuki-Miyaura Cross-Coupling
Standard Operating Procedure (SOP)

Objective: Coupling of 4-(trifluoromethyl)phenylboronic acid with a heteroaryl chloride.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS or TLC (Visualize with UV;

    
     compounds often quench fluorescence strongly).
    
  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[6] Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Tip:

      
      -containing compounds are often less polar (higher 
      
      
      ) than their methyl analogs.
Catalytic Cycle Visualization

SuzukiCyclePd0Pd(0)Active SpeciesOxAddOxidativeAdditionPd0->OxAddAr-XPdII_ArXAr-Pd(II)-XOxAdd->PdII_ArXTransMetTransmetalation(+ Ar'-B(OH)2)PdII_ArX->TransMetBasePdII_ArArAr-Pd(II)-Ar'TransMet->PdII_ArArRedElimReductiveEliminationPdII_ArAr->RedElimRedElim->Pd0ProductAr-Ar'

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The boronic acid supplies the trifluoromethylphenyl ring (Ar'), which is transferred to the palladium center during the transmetalation step.

References

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][7][8] PMC PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][9]

  • Journal of Medicinal Chemistry. (2009). Structure-Activity Relationships of Celecoxib Analogues.[10] Retrieved from [Link]

Use of Boc-piperazine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of


-Boc-Piperazine in Medicinal Chemistry
Content Type:  Technical Guide / Whitepaper
Author:  Senior Application Scientist

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 1-Boc-piperazine (


-tert-butoxycarbonyl-piperazine) is not merely a reagent; it is a strategic architectural tool. The piperazine ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly GPCRs (e.g., dopamine, serotonin receptors) and kinases.

The utility of the Boc (tert-butoxycarbonyl) protecting group lies in its orthogonality. It masks one nitrogen atom, rendering it inert to nucleophilic attacks, basic conditions, and catalytic hydrogenation, while leaving the second nitrogen free for precise functionalization. This guide details the physicochemical profile, synthetic maneuvers, and industrial applications of this essential building block.

Physicochemical Profile

Understanding the physical constraints of your building block is the first step in scalable synthesis.

PropertyValueCritical Insight for Synthesis
CAS Number 57260-71-6Essential for sourcing high-purity GMP grades.
Molecular Weight 186.25 g/mol Low MW allows for "fragment-based" drug design.
Melting Point 46–50 °CHandling Warning: It is a low-melting solid. In hot labs (>25°C), it can become sticky/waxy, complicating weighing. Store refrigerated (2–8°C).
Solubility DCM, MeOH, EtOAcHighly soluble in organic solvents; poor water solubility facilitates aqueous workups (extraction).
pKa (Conj. Acid) ~8.5 (Piperazine NH)The free amine is moderately basic, making it a competent nucleophile for

and Pd-catalyzed couplings.
Stability Base-StableStrategic Advantage: Completely stable to bases (LiHMDS, NaOH, TEA), allowing alkylation/acylation elsewhere in the molecule.

Core Synthetic Mechanisms

The value of 1-Boc-piperazine is defined by two "on/off" switches: the formation of the C-N bond (functionalization) and the removal of the mask (deprotection).

The "On" Switch: Buchwald-Hartwig Amination

While


 (Nucleophilic Aromatic Substitution) works for electron-deficient aryl halides, modern medicinal chemistry relies on Buchwald-Hartwig Cross-Coupling  to attach Boc-piperazine to unactivated or electron-rich aryl halides.
  • Mechanism: The free nitrogen of Boc-piperazine coordinates with the Pd(0) oxidative addition complex.

  • Ligand Selection: For sterically hindered substrates, bulky phosphine ligands (e.g., Xantphos , RuPhos ) are required to prevent catalyst deactivation.

  • Base Sensitivity: Strong bases (NaOtBu) are standard, but if the substrate contains base-sensitive groups (e.g., esters), weaker bases like

    
     must be used.
    
The "Off" Switch: Acidic Deprotection

The Boc group is acid-labile. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine,


, and isobutylene (or tert-butyl cation).
  • TFA (Trifluoroacetic Acid): The standard for small-scale medicinal chemistry (DCM/TFA 1:1).

  • HCl (Hydrochloric Acid): The standard for process chemistry (e.g., 4M HCl in Dioxane). It avoids the formation of trifluoroacetate salts, which can be toxic or difficult to remove in biological assays.

Visualization: Synthetic Workflows

Diagram 1: The Buchwald-Hartwig Cycle & Deprotection Logic

This diagram illustrates the catalytic cycle for coupling Boc-piperazine and the subsequent deprotection pathway.

Buchwald_Boc_Piperazine cluster_0 Step 1: C-N Bond Formation (Buchwald-Hartwig) cluster_1 Step 2: Deprotection (The 'Off' Switch) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) PdAmine Pd-Amine Complex OxAdd->PdAmine + Boc-Pip + Base BocPip 1-Boc-Piperazine (Nucleophile) BocPip->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Regeneration Protected N-Aryl-N'-Boc Piperazine RedElim->Protected Product Acid Acid Treatment (TFA or HCl) Protected->Acid Intermed Carbamic Acid Intermediate Acid->Intermed - t-Butyl cation Final Free N-Aryl Piperazine Intermed->Final - CO2 Waste Isobutylene + CO2 Intermed->Waste

Caption: Catalytic cycle of Pd-mediated arylation of Boc-piperazine followed by acid-mediated deprotection.

Case Study: Industrial Application in Olaparib (Lynparza)

The synthesis of Olaparib , a PARP inhibitor for BRCA-mutated cancers, exemplifies the industrial utility of 1-Boc-piperazine.

  • The Challenge: The synthesis requires linking a phthalazinone core to a cyclopropane carbonyl tail via a piperazine bridge.

  • The Solution: 1-Boc-piperazine is used to install the piperazine bridge before the cyclopropane tail. This prevents the formation of symmetric bis-amides or polymerization.

Diagram 2: Olaparib Synthetic Route

Olaparib_Synthesis Start Phthalazinone Benzoic Acid Coupling Amide Coupling (HBTU/DIPEA) Start->Coupling Reagent 1-Boc-Piperazine Reagent->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection FreeAmine Free Piperazine Intermediate Deprotection->FreeAmine - Boc Final Olaparib (API) FreeAmine->Final + Tail Tail Cyclopropanecarbonyl Chloride Tail->Final

Caption: Simplified route to Olaparib showing Boc-piperazine as the critical linker installation module.

Experimental Protocols

These protocols are designed for reproducibility and scalability .

Protocol A: Pd-Catalyzed Arylation (Buchwald-Hartwig)

Target: Coupling Boc-piperazine to an aryl bromide.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 
       (1.0 mol%)
      
    • BINAP or Xantphos (2.0 mol%)

    • Sodium tert-butoxide (

      
      ) (1.5 equiv)
      
    • Aryl Bromide (1.0 equiv)[1]

    • 1-Boc-Piperazine (1.2 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. Note: Boc-piperazine derivatives are often UV-active and stain well with Ninhydrin.

Protocol B: "Scavenger-Free" Deprotection

Target: Clean removal of Boc group without alkylation side-products.

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (5 mL/g).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

    • Why HCl/Dioxane? Unlike TFA, this does not form a hygroscopic salt that is hard to dry. The HCl salt often precipitates out directly as a pure solid.

  • Monitoring: Stir at RT. Monitor by LCMS (disappearance of M+100 or M+56 peaks).

  • Isolation:

    • If precipitate forms: Filter and wash with ether. This is the pure HCl salt.

    • If no precipitate: Evaporate solvent, redissolve in water, basify with

      
       to pH 10, and extract with DCM (3x) to obtain the free base.
      

Troubleshooting & Expert Insights

  • Issue: "The reaction stalled."

    • Cause: Catalyst poisoning. The free amine of piperazine can coordinate too strongly to Pd.

    • Fix: Ensure you are using the Boc-protected version. If using the free piperazine, you need a massive excess (4-5 equiv). This is why 1-Boc-piperazine is preferred—it enforces 1:1 stoichiometry.

  • Issue: "My product has a t-butyl group attached to the aromatic ring."

    • Cause: Friedel-Crafts alkylation during deprotection. The

      
      -butyl cation released is an electrophile.
      
    • Fix: Use Scavengers . If your molecule has electron-rich rings (e.g., indoles, phenols), add Triethylsilane (TES) (2-5%) or 1,3-dimethoxybenzene to the TFA deprotection mixture. These "soak up" the cations.

  • Issue: "Solubility issues in biological assays."

    • Insight: The piperazine ring is a "solubility handle." If your final drug candidate is too lipophilic, deprotecting the Boc group to reveal the secondary amine (pKa ~8.5) ensures it is protonated at physiological pH, drastically improving aqueous solubility.

References

  • Chemical Profile: PubChem. tert-Butyl piperazine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Olaparib Synthesis: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[2][3] [Link]

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [Link]

  • Deprotection Mechanisms: Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. [Link]

  • PROTAC Linkers: Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. (Context: Piperazine linkers in degraders). Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Boc deprotection protocol for 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boc Deprotection Protocol for 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Abstract & Strategic Overview

This application note details the deprotection of the tert-butyloxycarbonyl (Boc) group from This compound . This specific substrate presents a dual chemical challenge:

  • Amphoteric Nature: The product contains both a secondary amine (piperazine) and a carboxylic acid, resulting in a zwitterionic species upon deprotection.

  • Fluorine-Induced Lipophilicity: The trifluoromethyl (

    
    ) group significantly alters solubility profiles compared to standard amino acids, often complicating aqueous workups.
    

The Core Strategy: We prioritize the TFA/DCM (Trifluoroacetic Acid / Dichloromethane) method for discovery-scale synthesis due to its rapid kinetics and solubility characteristics. For scale-up or pharmaceutical salt formation, an HCl/Dioxane protocol is provided. Crucially, this guide addresses the "Zwitterion Trap"—the difficulty in isolating the free amino acid from the excess acid salts—by utilizing isoelectric precipitation and ion-exchange workflows.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting incomplete reactions or byproduct formation. The reaction is an acid-catalyzed elimination, not a simple hydrolysis.

Key Mechanistic Features:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to reveal the secondary amine.
    
  • Salt Formation: The resulting amine immediately captures a proton to form the ammonium salt (TFA or HCl salt).

Boc_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Product Formation A Boc-Substrate (Carbamate) B Protonated Intermediate A->B + H+ C Carbamic Acid + t-Butyl Cation B->C - t-Bu+ D Isobutylene (Gas) C->D Elimination E Free Amine + CO2 (Gas) C->E - CO2 F Ammonium Salt (Final Product) E->F + H+

Figure 1: Acid-catalyzed cleavage of the Boc group.[2] Note that the t-Butyl cation usually eliminates to form isobutylene gas.

Experimental Protocols

Protocol A: TFA/DCM (Standard Discovery Method)

Best for: Small scale (<1g), rapid turnover, and when the product will be used immediately in subsequent coupling reactions.

Materials:

  • Substrate: this compound

  • Solvent: Dichloromethane (DCM), anhydrous preferred.

  • Reagent: Trifluoroacetic Acid (TFA).[2][3][4]

  • Scavenger: Toluene (for workup).

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the substrate in DCM (concentration ~0.1 M to 0.2 M). Ensure the solid is fully dissolved; the carboxylic acid moiety may require mild sonication.

  • Acid Addition: Cool the solution to

    
     (ice bath). Add TFA dropwise.
    
    • Ratio: A 1:4 ratio of TFA:DCM (v/v) is standard. For resistant substrates, a 1:1 ratio can be used.[5]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT).

    • Monitoring: Check via LCMS or TLC after 1 hour. Look for the disappearance of the Boc-material (M+H) and appearance of the product mass (M-100).

  • Workup (The Critical Step):

    • Concentrate the reaction mixture in vacuo.

    • Azeotropic Drying: Add Toluene (approx.[3][6][7] 2x the volume of TFA used) to the residue and re-evaporate. Repeat this step 3 times.

    • Why? TFA forms an azeotrope with toluene.[7][8] This effectively drags out residual TFA, which can otherwise act as a catalyst for decomposition or interfere with subsequent couplings.

  • Result: The product is isolated as the bis-TFA salt (one on the piperazine, one on the carboxylic acid).

Protocol B: HCl/Dioxane (Process/Salt Formation)

Best for: Scale-up (>1g), storage stability, and avoiding fluorinated waste.

Materials:

  • Reagent: 4.0 M HCl in 1,4-Dioxane.[5]

  • Solvent: 1,4-Dioxane or Methanol (if solubility is poor).[5]

Step-by-Step:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane. If insoluble, add Methanol dropwise until clear.

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at RT.

  • Reaction: Stir for 2–4 hours.

    • Observation: The product often precipitates as the hydrochloride salt during the reaction.[5]

  • Isolation:

    • If Precipitate Forms: Filter the solid, wash with diethyl ether (

      
      ) or MTBE to remove excess HCl and byproducts.
      
    • If Homogeneous:[3] Concentrate in vacuo, triturate the residue with

      
       to induce crystallization.
      

Post-Reaction Processing: The Zwitterion Challenge

The product, 2-(1-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid , is an amphoteric molecule (an amino acid). Handling the salt vs. the free zwitterion requires different workflows.[9]

Data: Solubility & Handling

FormSpeciesSolubility (Predicted)Application
TFA Salt

Soluble in MeOH, DCM, WaterNext step is amide coupling.
HCl Salt

Soluble in Water, MeOH; Insoluble in EtherLong-term storage (stable solid).
Zwitterion

Poor in organics; Poor in water at pIBiological assays; HPLC standards.

Purification Workflow (Decision Tree):

Purification_Workflow Start Crude Deprotection Mixture (Acid Salt) Decision What is the final application? Start->Decision Coupling Next Step: Chemical Synthesis (Amide Coupling) Decision->Coupling Synthesis Storage Long Term Storage (Stable Solid) Decision->Storage Stability BioAssay Biological Assay (Needs Neutral pH) Decision->BioAssay Purity Process1 Keep as TFA/HCl Salt. Use tertiary amine (DIPEA) in next step to neutralize. Coupling->Process1 Process2 Precipitate HCl Salt. Wash with Ether/MTBE. Dry under vacuum. Storage->Process2 Process3 Isoelectric Precipitation: 1. Dissolve in min. water. 2. Adjust pH to ~6-7 (pI) with NaOH. 3. Product precipitates. BioAssay->Process3 Process4 Ion Exchange (SCX): 1. Load on SCX column (Acidic). 2. Wash with MeOH (removes impurities). 3. Elute with 2M NH3 in MeOH. BioAssay->Process4

Figure 2: Purification strategy based on downstream requirements. The SCX (Strong Cation Exchange) method is superior for obtaining the pure zwitterion.

Quality Control & Troubleshooting

Analytical Expectations:

  • 1H NMR (

    
     or 
    
    
    
    ):
    • Loss: Disappearance of the singlet at

      
       ppm (9H, Boc group).
      
    • Shift: The piperazine protons will shift downfield due to protonation/salt formation.

    • Retention: The aromatic protons and the

      
       group should remain unchanged.
      
  • LCMS:

    • Look for the parent mass

      
      .
      
    • Note: In ESI+, zwitterions can sometimes suppress ionization or appear as dimers

      
      .
      

Troubleshooting Table:

IssueProbable CauseCorrective Action
Oily Residue (No Solid) Residual TFA or solvent inclusions.[5][7]Co-evaporate with Toluene (3x) followed by Diethyl Ether (2x). Scratch flask to induce nucleation.
Incomplete Reaction Steric bulk or insufficient acid.Increase acid concentration (neat TFA) or switch to 4M HCl/Dioxane at

.
"Missing" Product Product stuck on aqueous layer (Zwitterion).Do NOT use standard basic extraction (

). The product is water-soluble at high pH. Use n-Butanol for extraction or simply evaporate the aqueous phase and use SCX purification.
Decarboxylation Thermal instability of the

-amino acid.
Avoid heating above

. Perform evaporation at lower bath temperatures.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on Boc chemistry and stability).

  • Han, G., et al. (2004).[10] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Context on handling amino acid salts in coupling).

  • Common Organic Chemistry. "Boc Deprotection Mechanism and Protocols.

  • ResearchGate Discussions. "Purification of zwitterionic amino acids.

Sources

Application Note: Acid-Catalyzed Removal of Boc Group from Piperazine Derivatives

[1]

Abstract

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, ubiquitous in antipsychotics (e.g., Aripiprazole), antidepressants, and kinase inhibitors. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the secondary amine of the piperazine ring during multi-step synthesis. While Boc removal is chemically straightforward, piperazine derivatives present unique challenges regarding salt stoichiometry, hygroscopicity, and solubility. This guide provides optimized protocols for Boc deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), alongside green chemistry alternatives, ensuring high yield and purity in drug discovery workflows.

Mechanistic Insight

The acid-catalyzed deprotection of

The Reaction Pathway[1][2][3]
  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[1]

  • Fragmentation: The tert-butyl cation cleaves, generating a carbamic acid intermediate.[1][2]

  • Decarboxylation: The unstable carbamic acid loses

    
     to yield the free amine salt.[1]
    

Critical Note for Piperazines: Unlike simple amines, piperazines can act as varying bases depending on the N4-substituent. The final product is often isolated as a mono- or di-salt (e.g., trifluoroacetate or hydrochloride), which significantly alters solubility compared to the free base.

Visualization: Reaction Mechanism

Boc_MechanismStartN-Boc PiperazineInter1ProtonatedIntermediateStart->Inter1+ H+AcidAcid (H+)Acid->Inter1Cationt-Butyl Cation(t-Bu+)Inter1->CationCarbamicCarbamic AcidIntermediateInter1->Carbamic- t-Bu+GasCO2 (Gas)Carbamic->GasProductPiperazine Salt(R2-NH2+)Carbamic->Product- CO2

Figure 1: Step-wise mechanism of acid-catalyzed Boc removal. Note the irreversible loss of CO2 driving the reaction.

Reagent Selection Guide

Choosing between TFA and HCl is not arbitrary; it dictates the downstream processing and salt form of your piperazine.

FeatureMethod A: Trifluoroacetic Acid (TFA) Method B: HCl in Dioxane/MeOH
Reactivity Very High (Fastest kinetics)High
Solubility Excellent (Solvates hydrophobic peptides/lipids)Moderate (Product often precipitates)
Selectivity Orthogonal to Cbz, Fmoc (mostly)Orthogonal to Cbz, Fmoc
Product Form TFA Salt (Often hygroscopic/oily)HCl Salt (Often crystalline solid)
Scavengers Required if sensitive aromatics present (e.g., Indole)Less critical
Cost HighLow
Green Score Low (Corrosive, persistent)Medium (If generated in situ)

Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Small-scale discovery, hydrophobic substrates, or when purification by HPLC is intended.

Materials:

  • Dichloromethane (DCM), HPLC grade.

  • Trifluoroacetic Acid (TFA).[3][1][4][5]

  • Optional: Triisopropylsilane (TIPS) as a scavenger.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of

    
    -Boc piperazine derivative in 5 mL of DCM (0.2 M concentration).
    
  • Acid Addition: Cool the solution to 0°C. Add 5 mL of TFA dropwise (Final ratio 1:1 DCM:TFA).

    • Expert Tip: If the molecule contains electron-rich aromatics (e.g., methoxy-benzene attached to the piperazine), add 2.5% v/v TIPS or water to scavenge t-butyl cations.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS (look for Mass - 100).

  • Workup:

    • Concentrate in vacuo.[3][1]

    • Co-evaporation: Add Toluene (10 mL) and evaporate again. Repeat 3x. Why? This forms a binary azeotrope with residual TFA, removing it more effectively than DCM alone.

  • Neutralization (Optional): Dissolve residue in DCM, wash with saturated

    
    , dry over 
    
    
    , and concentrate to obtain the free base.
Protocol B: HCl Deprotection (Precipitation Method)

Best for: Scale-up (>1g), generating stable crystalline salts, avoiding HPLC purification.

Materials:

  • 4M HCl in 1,4-Dioxane (commercially available) OR Acetyl Chloride + Methanol (in situ generation).

  • Diethyl Ether or MTBE.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in a minimum amount of 1,4-dioxane or MeOH (approx. 2 mL).

  • Acid Addition: Add 5–10 equivalents of 4M HCl in dioxane (approx 2.5 mL).

  • Reaction: Stir at RT for 30 min – 2 hours.

    • Observation: The product often precipitates as a white solid (Piperazine di-hydrochloride) as the reaction proceeds.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (20 mL).

    • Filter the precipitate.[6]

    • Wash the filter cake with fresh Ether to remove Boc by-products (tert-butyl chloride/alcohol).

  • Drying: Dry under high vacuum.

Protocol C: Green Chemistry (Solid Acid Catalysts)

Best for: Environmental compliance, acid-sensitive substrates.

Concept: Use of solid acids like Montmorillonite K10 or Zeolites allows for continuous flow processing and easier workup.

Procedure:

  • Suspend

    
    -Boc piperazine in water or Ethanol.
    
  • Add Montmorillonite K10 clay (200% w/w relative to substrate).

  • Reflux (80–100°C) for 2–4 hours.

  • Workup: Filter the solid catalyst. The filtrate contains the amine.

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process for troubleshooting common issues.

TroubleshootingProblemIssue DetectedIncompleteIncomplete Reaction(SM visible on TLC)Problem->IncompleteOilyProduct is Oily/HygroscopicProblem->OilySideRxnSide Products(t-Butyl alkylation)Problem->SideRxnSol1Increase Acid Conc.or Temperature (max 40°C)Incomplete->Sol1Sol2Switch to HCl/Etherto precipitate saltOily->Sol2Sol3Add Scavengers(TIPS, Thioanisole)SideRxn->Sol3

Figure 2: Troubleshooting decision tree for Boc deprotection.

Critical Issues for Piperazines
  • The "Oily Salt" Trap: Piperazine TFA salts are notorious for forming oils that trap solvent.

    • Fix: Dissolve the oil in a small amount of MeOH and pour into rapidly stirring cold Diethyl Ether to force precipitation.

  • Regioselectivity: If your piperazine has two Boc groups, standard conditions remove both. Selective removal requires careful stoichiometric control (impossible with excess acid) or using orthogonal protection (e.g., N1-Boc, N4-Cbz).

  • Pressure Buildup: The reaction releases 1 mole of

    
     gas per mole of Boc.
    
    • Safety: Never seal the reaction vessel tightly during the first hour. Use a bubbler or a needle vent.

References

  • Fisher Scientific. Amine Protection / Deprotection Protocols.[4] Retrieved from [Link]

  • Common Organic Chemistry. Mechanism of Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ACS Green Chemistry Institute. BOC Deprotection Reagent Guide.[7] Retrieved from [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for TFA and HCl before handling.

Application Note: High-Efficiency Synthesis of 5-HT6 Receptor Antagonists Utilizing 5-Bromoindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for utilizing 5-Bromoindole (CAS: 10075-50-0) as a privileged scaffold in the development of neurological drug candidates. Specifically, we focus on the synthesis of N1-arylsulfonyl tryptamine derivatives , a class of compounds exhibiting potent antagonism at the 5-HT6 receptor .

Targeting the 5-HT6 receptor is a leading therapeutic strategy for Alzheimer’s disease (AD) and Schizophrenia-associated cognitive impairment (CIAS) . Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission in the frontal cortex and hippocampus.

Key Advantages of this Protocol:
  • Versatility: The 5-bromo position serves as a "chemical handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • Regioselectivity: Optimized Vilsmeier-Haack conditions ensure exclusive C-3 functionalization without N-protection.

  • Scalability: Protocols are designed for gram-scale synthesis with self-validating QC checkpoints.

Strategic Rationale & Mechanism

The 5-bromoindole scaffold is selected due to its unique electronic properties. The bromine atom at C-5 tolerates C-3 electrophilic substitution while remaining available for subsequent aryl-coupling, allowing researchers to explore Structure-Activity Relationships (SAR) rapidly.

Mechanism of Action (5-HT6 Antagonism)

The following diagram illustrates the pharmacological rationale for synthesizing these candidates.

G Drug 5-Bromoindole Derivative Receptor 5-HT6 Receptor (GPCR) Drug->Receptor Antagonizes GProtein Gs Protein Signaling Receptor->GProtein Blocks Activation GABA GABAergic Interneuron Receptor->GABA Disinhibits ACh_Glu Acetylcholine & Glutamate Release GABA->ACh_Glu Increases Firing Effect Cognitive Enhancement ACh_Glu->Effect Therapeutic Outcome

Figure 1: Mechanism of Action. 5-HT6 antagonism disinhibits GABAergic interneurons, leading to a net increase in excitatory neurotransmission essential for memory formation.

Synthetic Workflow Overview

The synthesis follows a linear 3-step protocol with an optional 4th step for library generation.

StepTransformationReagentsCritical Parameter
1 C-3 Formylation POCl₃, DMFTemperature control (<10°C) to prevent tars.
2 Reductive Amination Amine, NaBH(OAc)₃Anhydrous conditions; pH monitoring.
3 N-1 Sulfonylation Ar-SO₂Cl, NaHStrong base required for complete deprotonation.
4 C-5 Diversification Ar-B(OH)₂, Pd(PPh₃)₄Oxygen-free environment (degassing).

Detailed Experimental Protocols

Protocol A: Regioselective C-3 Formylation (Vilsmeier-Haack)

Objective: Synthesis of 5-bromo-1H-indole-3-carbaldehyde.

Rationale: Direct formylation is preferred over Grignard routes due to higher tolerance of the bromine substituent. The C-3 position is the most electron-rich, but temperature control is vital to prevent polymerization.

Materials:

  • 5-Bromoindole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

  • Ice/Water bath

Procedure:

  • Reagent Prep: In a flame-dried round-bottom flask, cool anhydrous DMF to 0°C under N₂ atmosphere.

  • Vilsmeier Complex: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic. Stir for 30 mins at 0°C until a viscous semi-solid (Vilsmeier salt) forms.

  • Addition: Dissolve 5-Bromoindole in minimal DMF and add dropwise to the complex, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Pour the mixture onto crushed ice containing NaOH (2M) to adjust pH to ~9. A precipitate will form.

  • Isolation: Filter the solid, wash with H₂O, and recrystallize from Ethanol.

QC Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the aldehyde singlet at δ 9.90–10.0 ppm . Absence of N-H signal indicates incorrect N-formylation (rare under these conditions).

Protocol B: Reductive Amination (Side Chain Installation)

Objective: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-5-bromoindole.

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a mild reduction that leaves the indole double bond and the bromine intact.

Procedure:

  • Suspend 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Add NaBH(OAc)₃ (1.5 eq) in portions. Stir overnight under N₂.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Protocol C: N-1 Arylsulfonylation

Objective: Final assembly of the 5-HT6 pharmacophore.

Rationale: The sulfonyl group acts as a hydrogen bond acceptor crucial for binding to the 5-HT6 receptor pocket. Sodium hydride (NaH) is used to ensure irreversible deprotonation of the indole nitrogen.

Procedure:

  • Dissolve the product from Protocol B (1.0 eq) in anhydrous THF.

  • Cool to 0°C and add NaH (60% dispersion, 1.2 eq). Stir for 30 mins (H₂ gas evolution).

  • Add Benzenesulfonyl chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 3 hours.

  • Workup: Quench with ice water. Extract with EtOAc.[1][2]

  • Purification: Recrystallize or Column Chromatography.

Synthetic Workflow Diagram

The following diagram details the logical flow of the synthesis, including decision nodes for troubleshooting.

Synthesis Start Start: 5-Bromoindole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Check1 QC: Aldehyde Peak @ 9.9 ppm? Step1->Check1 Check1->Step1 No (Adjust Temp) Step2 Reductive Amination (STAB/Amine) Check1->Step2 Yes Step3 N-Sulfonylation (NaH/ArSO2Cl) Step2->Step3 Final Final Candidate: 5-HT6 Antagonist Step3->Final

Figure 2: Step-by-step synthetic workflow with critical NMR quality control checkpoint.

Validation & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met.

HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% -> 95% B over 20 min.

  • Acceptance Criteria: >95% purity at 254 nm.

Key Spectral Markers (1H NMR)
PositionShift (ppm)MultiplicityInterpretation
C-2 Proton 7.6 - 7.8SingletConfirms C-3 substitution (loss of coupling).
N-SO₂-Ar 7.4 - 8.0MultipletConfirms successful N-sulfonylation.
C-5 Bromine N/AN/AIndirectly confirmed by splitting pattern of C-4 (d, J=2Hz) and C-6 (dd).

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents.[3] Drug Discovery Today. Link

  • Benhamú, B., et al. (2014). Serotonin 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease.[4][5][3] Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2014). Catalytic Vilsmeier-Haack Reaction.[6] Organic Syntheses, Vol 91. Link

  • Wullschleger, C.W., et al. (2012). Process Development of a 5-HT6 Receptor Antagonist. Organic Process Research & Development. Link

  • Yang, J., et al. (2019). Indole Synthesis and Functionalization.[7][8][9] Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

[1]

Case ID: PUR-BOC-CF3-AA Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are dealing with a zwitterionic-like but predominantly acidic intermediate used frequently in peptidomimetic or GlyT-1 inhibitor synthesis.

The molecule, 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid , presents three distinct chromatographic challenges:

  • Acidic Tailing: The free carboxylic acid (-COOH) interacts strongly with silanols on silica gel.

  • Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-sensitive. Standard acidic modifiers (TFA) pose a deprotection risk during fraction collection and evaporation.[1]

  • Hydrophobicity: The trifluoromethyl (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) group and the Boc moiety significantly increase lipophilicity compared to standard amino acids.
    

This guide is structured to troubleshoot these specific issues using a "First Principles" approach.

Module 1: Method Development & Selection Strategy

Q: Should I use Normal Phase (Flash) or Reverse Phase (Prep-HPLC) for this purification?

A: It depends on the purity of your crude mixture and the scale.

  • Use Normal Phase (Silica) for initial cleanup (crude purity < 85%) to remove non-polar starting materials (e.g., aldehydes, alkyl halides).

  • Use Reverse Phase (C18) for final polishing (crude purity > 85%) or if you need to separate the product from closely related polar byproducts.

Decision Matrix:

MethodSelectionStartStart: Assess Crude MixturePurityCheckIs Crude Purity > 85%?Start->PurityCheckNP_RouteRoute A: Normal Phase (Flash)Goal: Bulk impurity removalPurityCheck->NP_RouteNoRP_RouteRoute B: Reverse Phase (Prep-HPLC)Goal: High purity polishingPurityCheck->RP_RouteYesTailingIssue: Peak TailingNP_Route->TailingCommon FailureBocRiskIssue: Boc DeprotectionRP_Route->BocRiskCommon FailureSol_NPSolution: Add 1% AcOHto Mobile PhaseTailing->Sol_NPSol_RPSolution: Use 0.1% Formic Acidor NH4 Formate (pH 3-4)BocRisk->Sol_RP

Figure 1: Decision matrix for selecting the purification mode based on crude purity and associated risks.

Module 2: Normal Phase Chromatography (Flash) - Troubleshooting

Q: My product streaks (tails) across the column on silica gel. How do I fix this?

Diagnosis: The carboxylic acid proton (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Protocol: Acidified Mobile Phase Do not run neutral solvents. You must suppress the ionization of the carboxylic acid and block silanol interactions.

  • Base Solvent System: Hexane/Ethyl Acetate (Hex/EtOAc) or Dichloromethane/Methanol (DCM/MeOH).

    • Recommendation: Hex/EtOAc is preferred because DCM/MeOH can dissolve silica slightly and is harder to evaporate without bumping.

  • The Modifier: Add 1% Acetic Acid (AcOH) to both solvent A and solvent B.

    • Why AcOH? It is strong enough to protonate the carboxylic acid (suppressing ionization) but weak enough to leave the Boc group intact during the run.

  • Column Choice: Use "High Performance" spherical silica (15-25 µm) if available, as it has fewer active silanol sites than irregular silica.

Q: The sample is precipitating on the top of the silica cartridge. What happened?

Diagnosis: The molecule is likely insoluble in non-polar solvents (Hexane) due to the polar carboxylic acid and piperazine core, but also insoluble in water.

Protocol: Solid Loading Liquid injection in a strong solvent (like DCM) often causes "breakthrough" where the sample travels down the column before interacting with the silica.

  • Dissolve the crude sample in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio: 1g crude to 3g silica).

  • Evaporate to dryness on a rotavap until you have a free-flowing powder.

  • Load this powder into an empty solid-load cartridge placed before your main column.

Module 3: Reverse Phase (Prep-HPLC) - Troubleshooting

Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase?

A: Proceed with Extreme Caution. While TFA is the standard modifier for peptides, it poses a significant risk to the Boc group, especially during the concentration step after collection.

  • Risk: The Boc group is acid-labile.[2] If you collect fractions in 0.1% TFA and then heat them in a rotavap or Genevac to dry, the concentration of TFA increases as the solvent evaporates, leading to deprotection (loss of Boc).

  • Safe Alternative: Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.8) . These provide enough buffering to keep the carboxylic acid protonated (improving peak shape) but are much gentler on the Boc group.

Q: I see "Ghost Peaks" or split peaks in my chromatogram.

Diagnosis: This is often due to atropisomerism or rotamers caused by the Boc group's restricted rotation around the carbamate bond, OR pH mismatch.

Troubleshooting Protocol:

  • Check pH: Ensure your Mobile Phase A (Water) and B (Acetonitrile) both contain the modifier (e.g., 0.1% Formic Acid). If the pH changes during the gradient, the ionization state of the molecule changes, causing peak splitting.

  • Temperature: Run the column at 40°C . Slightly elevated temperature increases the interconversion rate of rotamers, often merging split peaks into a single sharp peak.

Module 4: Post-Purification Workup (Critical)

Q: My LC-MS showed the product was pure, but after drying, the mass spectrum shows a mass of [M-100]. What happened?

Diagnosis: You deprotected the Boc group during drying. The mass loss of 100 Da corresponds to the loss of the Boc group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Prevention Protocol:

  • Immediate Neutralization: If you must use TFA in the mobile phase, immediately add a small amount of Ammonium Hydroxide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Pyridine to the collection tubes to neutralize the acid before evaporation.
    
  • Lyophilization: Freeze-drying (lyophilization) is safer than rotary evaporation for Boc-protected acids because the ice sublimation keeps the temperature low, slowing down kinetic deprotection.

  • Azeotroping: If using Acetic Acid, add Toluene to your fractions before evaporating. Toluene forms an azeotrope with Acetic Acid, helping to remove it at lower temperatures.

Summary of Physicochemical Data

ParameterValue / CharacteristicImplication for Chromatography
Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

MW ~ 389.4 g/mol
Acidic Group Carboxylic Acid (

)
Ionized at neutral pH. Must use acidic mobile phase (pH < 3) to keep neutral.
Basic Group Piperazine N1 (Tertiary)Sterically hindered and likely low ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

due to electron-withdrawing phenyl-acetic system.
Labile Group N-Boc (Carbamate)Unstable in strong acid (TFA/HCl) + Heat. Stable in Formic/Acetic Acid.
UV Chromophore ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Phenyl Group
Detectable at 254 nm (strong) and 210-220 nm.

References

  • Boc Group Stability

    • Source: Vertex AI / ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA."

    • Key Finding: TFA can remove Boc groups during concentration.[2] Acetic acid or ammonium acetate are recommended alternatives.[2]

  • General Amino Acid Purification

    • Source: BOC Sciences. "Amino Acid Protection & Deprotection Services."

    • Key Finding: Confirms Boc removal conditions (Acid/TFA) and stability requirements.
  • Chromatographic Behavior of Piperazine Derivatives

    • Source: University of Regina. "pKa Values of Some Piperazines."

    • Key Finding: Provides pKa context for piperazine rings, supporting the need for pH control.

  • Related Compound Data (Phenyl-Piperazinyl Acetic Acids)

    • Source: NIH / PubChem. "Piperazine-2-carboxylic acid & Derivatives."[3]

    • Key Finding: Structural analogs used as GlyT-1 inhibitors; confirms zwitterionic/amphoteric nature.

Recrystallization of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Status: Operational Agent: Senior Application Scientist Ticket ID: REC-BOC-CF3-001

Introduction

Welcome to the technical support hub for the purification of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid . As this molecule combines a thermally sensitive protecting group (tert-butoxycarbonyl) with a highly lipophilic fluorinated moiety, standard amino acid recrystallization protocols often fail, leading to oiling out or decomposition.

This guide treats the molecule as a Class II Lipophilic Boc-Amino Acid and provides protocols optimized for stability and phase control.

Module 1: Solvent System Selection

User Question: I tried recrystallizing from water/ethanol like a standard amino acid, but it turned into a gum. What solvent system should I use?

Technical Insight: Your molecule contains a trifluoromethyl (-CF3) group and a Boc-piperazine ring.[1] These significantly increase lipophilicity compared to natural amino acids. Water is often too polar, forcing the compound out of solution as an oil (liquid-liquid phase separation) before it can crystallize.

Recommended Solvent Systems:

System TypePrimary Solvent (Good Solubilizer)Anti-Solvent (Poor Solubilizer)Ratio (v/v)Notes
Non-Polar (Preferred) Ethyl Acetate (EtOAc)Heptane or Hexanes1:2 to 1:4Best for avoiding oiling out; gentle heat only.
Polar Organic Isopropyl Alcohol (IPA)Water5:1 to 3:1Use only if EtOAc fails; add water very slowly.
Chlorinated Dichloromethane (DCM)Hexanes1:3Good for initial purity cleanup; evaporates quickly.

Solvent Selection Logic Flow:

SolventSelection Start Start: Crude Solid/Oil SolubilityCheck Check Solubility in EtOAc (RT) Start->SolubilityCheck SolubleRT Soluble at RT? SolubilityCheck->SolubleRT Heat Heat to 50°C (Max) SolubleRT->Heat No (Partial) AddAnti Add Heptane dropwise until cloudy SolubleRT->AddAnti Yes (Too soluble) Heat->AddAnti Cool Cool slowly to 4°C AddAnti->Cool Result Filter & Wash (Cold Heptane) Cool->Result Crystals Form

Caption: Decision logic for selecting the primary solvent system based on initial solubility observations.

Module 2: Thermal Stability & Boc Integrity

User Question: I heated the solution to reflux (80°C) to dissolve everything, but my yield is low and NMR shows impurities. Did I degrade it?

Technical Insight: Yes. The Boc (tert-butoxycarbonyl) group is thermally unstable. While often cited as stable up to ~100°C in neutral conditions, the presence of the free carboxylic acid in your molecule creates an internal acidic environment (autocatalysis).

Critical Parameters:

  • Temperature Limit: Do not exceed 60°C .

  • Time at Temperature: Minimize time spent hot (< 30 mins).

  • Mechanism of Failure: Thermal elimination of isobutylene and CO₂, yielding the free piperazine amine.

Thermolysis Pathway:

BocDegradation BocCompound Boc-Protected Acid (Target) Heat Heat (>65°C) + Acidic Proton BocCompound->Heat Transition Carbamic Acid Intermediate Heat->Transition Products Free Amine + CO2 + Isobutylene (Decomposition) Transition->Products

Caption: Thermal deprotection mechanism of Boc groups accelerated by internal acidity.

Module 3: Troubleshooting "Oiling Out"

User Question: As the solution cooled, milky droplets formed instead of crystals. Eventually, it settled as a sticky gum at the bottom.

Technical Insight: This is "oiling out" (liquid-liquid phase separation).[2] It happens when the compound's melting point is depressed by impurities or solvent, causing it to precipitate as a liquid before it can crystallize.[3]

The "Rescue" Protocol:

  • Re-dissolve: Re-heat the mixture to 50°C until the oil dissolves back into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Cool: Do not put it directly in the fridge. Wrap the flask in a towel and let it cool to Room Temp over 2 hours.

  • The "DCHA Salt" Trick (Advanced):

    • If the free acid persistently oils out, convert it to a salt.

    • Add 1.0 equivalent of Dicyclohexylamine (DCHA) .[4]

    • DCHA salts of Boc-amino acids are highly crystalline and have higher melting points, preventing oiling out.

    • Note: You will need to acidify later to recover the free acid.

Module 4: Standard Operating Procedure (SOP)

Protocol:

  • Preparation:

    • Weigh crude material into an Erlenmeyer flask.

    • Prepare solvent: Ethyl Acetate (EtOAc) .[4]

    • Prepare anti-solvent: Heptane .

  • Dissolution:

    • Add minimal EtOAc (approx 3-5 mL per gram).

    • Heat gently to 45-50°C in a water bath. Swirl until dissolved.

    • Checkpoint: If solids remain that look like salts/dust, filter them out while hot.

  • Crystallization:

    • Remove from heat.[5]

    • Add Heptane dropwise while swirling.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparent.

  • Nucleation & Growth:

    • Add a seed crystal (optional).

    • Allow to stand at Room Temperature for 2-4 hours.

    • Once crystals form, move to 4°C (fridge) for 12 hours to maximize yield.

  • Isolation:

    • Filter using a Buchner funnel (vacuum).

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry in a vacuum oven at 40°C (Do not exceed 45°C).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Detailed data on Boc thermal instability and acid sensitivity).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: BOC-ON and Boc-Amino Acid Stability. (Confirming thermal decomposition risks >80°C).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. (Technical guide on phase separation).

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetic acid - Compound Summary. (Physical properties of the core lipophilic pharmacophore).

Sources

Side reactions in the synthesis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Welcome to the Advanced Synthesis Support Module

Subject: Troubleshooting Side Reactions in


-Amino Acid Derivatization
Target Molecule:  this compound
CAS Registry Context:  Analogous to 347186-49-6 (Phenyl parent) but with 4-

substitution.

This guide addresses the specific kinetic and thermodynamic challenges inherent to synthesizing hindered


-amino acids containing electron-deficient aromatic rings. The presence of the trifluoromethyl group (

) significantly alters the electronic landscape of the benzylic position, necessitating precise control over reaction conditions to avoid catastrophic elimination or deprotection events.

Module 1: The "Elimination Trap" (Styrene Formation)

The Issue: Users frequently report low yields (<40%) and the presence of a UV-active, non-polar impurity during the alkylation of


-bromo-4-(trifluoromethyl)phenylacetate with 1-Boc-piperazine.

Mechanism & Causality: The 4-trifluoromethyl group is a potent electron-withdrawing group (EWG). Through inductive effects (-I), it significantly increases the acidity of the benzylic proton (


-proton).
  • Intended Path (

    
    ):  Nucleophilic attack by piperazine displaces the bromide.
    
  • Side Path (

    
    ):  The base (used to scavenge HBr) deprotonates the 
    
    
    
    -carbon, leading to elimination of the bromide and formation of the styrene derivative (2-(4-trifluoromethylphenyl)acrylate).

Technical Insight: Standard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are too strong and will exclusively drive the


 elimination pathway. Even Carbonate bases (

) can promote elimination if the reaction temperature exceeds 60°C.

Visualizing the Pathway Competition:

ReactionPathways SM SM: alpha-Bromo Ester Base Base / Heat SM->Base Piperazine 1-Boc-Piperazine SM->Piperazine SideProd IMPURITY: Styrene Derivative (E2) Base->SideProd High T (>60°C) or Strong Base (NaH) Product TARGET: Substitution Product (SN2) Piperazine->Product Mild Base (DIPEA) Polar Aprotic Solvent

Caption: Kinetic competition between nucleophilic substitution (


) and base-mediated elimination (

) driven by benzylic acidity.

Protocol Adjustment:

Parameter Standard (Risky) Optimized (Safe)

| Base |


, 

,

| DIPEA (Hünig's Base) or

(anhydrous) | | Solvent | THF (Slow

) | Acetonitrile (MeCN) or DMF | | Temperature | Reflux (>80°C) | RT to 50°C max | | Stoichiometry | 1.0 eq Piperazine | 1.2 - 1.5 eq Piperazine (Drive kinetics) |

Module 2: Protecting Group Integrity (Boc Stability)

The Issue: Loss of the tert-butyloxycarbonyl (Boc) group during the ester hydrolysis step, leading to the formation of the free amine (zwitterion) which is difficult to extract and purify.

Mechanism & Causality: While Boc is generally stable to basic hydrolysis (saponification), the specific electronic environment of this molecule creates a vulnerability.

  • Thermal Instability: If the hydrolysis requires reflux (due to steric bulk of the piperazine), the Boc group can thermally degrade (isobutylene elimination) at temperatures >100°C in aqueous media.

  • Acidic Workup Error: The most common failure point is the workup. Acidifying the aqueous layer to pH 1-2 to precipitate the carboxylic acid will cleave the Boc group within minutes.

Troubleshooting Workflow:

BocTroubleshooting Start Start: Ester Hydrolysis ReagentCheck Reagent: LiOH vs NaOH? Start->ReagentCheck TempCheck Temp > 60°C? ReagentCheck->TempCheck LiOH (Preferred) Workup Workup: Acidification TempCheck->Workup No (<50°C) ResultGood Success: Intact Boc-Acid Workup->ResultGood Acidify to pH 4-5 (Citric Acid) ResultBad Failure: Deprotected Amine Workup->ResultBad Acidify to pH 1 (HCl)

Caption: Decision tree for preserving the Boc protecting group during ester hydrolysis and workup.

Correct Hydrolysis Protocol:

  • Solvent System: THF/Water (3:1). Avoid Methanol if possible to prevent transesterification side-reactions, though MeOH/Water is acceptable if temperature is controlled.

  • Base: Lithium Hydroxide (

    
    ), 2.0 equivalents.
    
  • Workup (Crucial):

    • Evaporate THF.

    • Wash aqueous layer with Ether/EtOAc (removes unreacted ester).

    • Carefully adjust pH to 4.0 - 5.0 using 1M Citric Acid or 0.5M

      
       .
      
    • Do NOT use concentrated HCl.

    • Extract immediately into Ethyl Acetate.

Module 3: Purification & Polymerization

The Issue: Formation of insoluble gums or cross-linked dimers.

Mechanism: If the Boc group is partially cleaved or if the starting piperazine contained free piperazine (impurity), the secondary amine can react with a second molecule of the


-bromo ester. This creates a "Bis-alkylated" dimer which acts as a cross-linker.

Detection:

  • LC-MS: Look for a mass corresponding to [2 x Phenylacetic core + Piperazine].

  • TLC: Dimer usually stays on the baseline or runs very high depending on the solvent system.

Prevention:

  • Reagent Quality: Ensure 1-Boc-piperazine purity is >98%.

  • Order of Addition: Add the

    
    -bromo ester slowly to a solution of the piperazine and base. This ensures the amine is always in excess relative to the alkylating agent locally, favoring mono-substitution.
    

Frequently Asked Questions (FAQ)

Q1: Can I use the Strecker synthesis (Aldehyde + Cyanide + Amine) instead of alkylation?

  • Answer: Technically yes, but practically no for this target. The hydrolysis of the resulting

    
    -amino nitrile to the acid requires harsh conditions (conc. HCl reflux or 
    
    
    
    ). The acid route destroys the Boc group; the basic peroxide route is chemically risky with the
    
    
    group. The alkylation route described above is superior for N-protected targets.

Q2: My product is oiling out and won't crystallize. How do I purify it?

  • Answer: These Boc-amino acids are often amorphous foams.

    • Dry the organic extract thoroughly (

      
      ).
      
    • Evaporate to dryness.

    • Triturate with Hexanes/Diethyl Ether (9:1) . The hydrophobic

      
       group and Boc group make the impurity profile distinct. The product should precipitate as a white solid upon sonication.
      

Q3: Why is the


 group causing the reaction to turn black? 
  • Answer: Darkening often indicates electron transfer processes or polymerization of styrene by-products. If the reaction turns black, you likely used too strong a base or too high a temperature, triggering the elimination pathway (Module 1).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability and cleavage conditions).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: New Jersey, 2007. (Mechanistic grounding for

    
     vs 
    
    
    
    competition with EWGs).
  • Organic Chemistry Portal.Synthesis of Piperazines and Derivatives.

  • National Institutes of Health (PubChem).2-(4-Boc-piperazinyl)

Managing solubility issues of fluorinated compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Solubility Issues of Fluorinated Compounds in Aqueous Media

Status: Operational | Tier: Level 3 (Advanced Scientific Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Fluorous Paradox"

Welcome to the technical support hub. If you are here, you are likely facing a compound that defies standard solubility logic.[1]

Fluorine is unique.[1][2] It is the most electronegative element, yet it has low polarizability.[1] This creates the "Fluorous Effect" : fluorinated moieties are often hydrophobic (they hate water) but also lipophobic (they don't mix well with standard hydrocarbon lipids). Instead, they prefer to interact with themselves.[1]

This guide addresses the specific failures this effect causes: precipitation upon dilution , colloidal aggregation (false positives) , and pH-dependent insolubility .[1]

Module 1: Initial Dissolution & Stock Preparation[1]

Issue: “My fluorinated analog won’t dissolve in DMSO, or it crashes out immediately upon adding to buffer.”

The Science: Standard DMSO stocks often fail because the cohesive energy density of perfluorinated chains drives them to segregate from both polar (water) and non-polar (DMSO/hydrocarbon) solvents. You need a solvent that bridges this gap.

Troubleshooting Protocol: The "Fluorous Bridge" Strategy
Solvent SystemSuitabilityMechanism
DMSO (Standard) Low - MediumGood for monofluorinated aromatics.[1] Fails for polyfluorinated alkyl chains.[1]
TFE (2,2,2-Trifluoroethanol) High "Like dissolves like."[1] The trifluoromethyl group interacts with your compound's fluorine, while the hydroxyl group handles the water transition.[1]
DMA (Dimethylacetamide) MediumHigher lipophilicity than DMSO; better for bulky fluorinated scaffolds.[1]

Q: I cannot use 100% DMSO. What is the alternative stock protocol? A: Switch to a TFE-spiked stock .

  • Dissolve compound in 100% Trifluoroethanol (TFE) to 20 mM.[1]

  • If TFE is incompatible with your downstream assay (protein denaturation risk), use a 50:50 DMSO:TFE mix.[1]

  • Critical Step: When diluting into aqueous buffer, ensure the buffer contains 0.01% Tween-80 before the compound is added.[1] This prevents the "flash precipitation" caused by the high surface energy of fluorinated aggregates.

Module 2: Aqueous Transition & Assay Compatibility

Issue: “The compound is soluble in the stock, but precipitates when I dilute it for the IC50 assay.”

The Science: This is a Kinetic Solubility failure.[1] Fluorinated compounds often have high lattice energy.[1] When you dilute the stock, the compound enters a transient "supersaturated" state.[1] Without a stabilizer, the "fluorous" tails rapidly align (fluorous stacking), forcing the compound out of solution.[1]

Protocol: Cyclodextrin "Chaperone" Method

Standard cyclodextrins (CDs) may fail because the cavity polarity doesn't match the fluorinated moiety.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Why? The hydroxypropyl groups disrupt the water structure shell, allowing better accommodation of the hydrophobic fluorinated group compared to native

    
    -CD.
    

Step-by-Step Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.[1]
    
  • Add your compound stock (DMSO/TFE) to this CD-rich buffer first.[1]

  • Vortex for 60 seconds to allow inclusion complex formation.

  • Dilute this "concentrate" down to the final assay volume.

Note: Avoid


-CD for fluorinated aromatics; the cavity is too small (4.7 Å) to accommodate a trifluoromethyl-phenyl group.
Module 3: Aggregation & False Positives

Issue: “I’m getting steep dose-response curves (Hill slope > 2) or bell-shaped curves.”

The Science: Fluorinated compounds are notorious for forming Colloidal Aggregates .[1] These are not precipitates; they are microscopic, detergent-sensitive spheres that sequester enzymes, leading to false positive inhibition .[1]

Diagnostic: The Detergent Sensitivity Test

If your IC50 shifts significantly with the addition of detergent, your activity is likely an artifact of aggregation.

Protocol:

  • Run A: Standard Assay (Buffer + Compound).

  • Run B: Standard Assay + 0.01% Triton X-100 (or 0.005% Tween-20).[1]

  • Analysis:

    • If IC50 remains stable: True Inhibitor .[1]

    • If IC50 increases > 5-fold (potency loss): Aggregator (False Positive) .

AggregationLogic Start High Potency / Steep Slope Detergent Add 0.01% Triton X-100 Start->Detergent ResultA Potency Unchanged Detergent->ResultA No Shift ResultB Potency Lost (>5x shift) Detergent->ResultB Shift ConclusionA True Binder ResultA->ConclusionA ConclusionB Colloidal Artifact (Fluorous Aggregation) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing true fluorinated ligands from colloidal aggregates.

Module 4: pH and pKa Modulation

Issue: “My amine-containing fluorinated compound is less soluble than the non-fluorinated parent.”

The Science: Fluorine is an electron-withdrawing group (EWG).[3] It exerts a strong inductive effect (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1]
  • Effect: It lowers the pKa of nearby basic amines (making them less basic).[4]

  • Result: If you fluorinate a basic amine (pKa ~9) to improve metabolic stability, the pKa might drop to ~6.[1]5. At physiological pH (7.4), the amine is now largely neutral (uncharged) , drastically reducing aqueous solubility.[1]

Data Table: The "Fluorine Shift"
StructureApprox. pKa (Amine)Charge at pH 7.4Solubility Risk
Parent (Ethyl-amine) ~10.5+1 (Cationic)Low (Soluble)

-Fluoro-amine
~8.5+1 (Cationic)Low

-Difluoro-amine
~6.50 / +1 MixHigh (Partial Neutral)
Trifluoro-amine < 6.00 (Neutral)Critical (Insoluble)

Solution: If the pKa has shifted below 7.0:

  • Lower the Assay pH: If the protein target tolerates it, test at pH 6.0 to re-ionize the amine.[1]

  • Salt Selection: Switch from HCl salts to Mesylate or Tosylate salts, which can disrupt the crystal lattice energy of fluorinated compounds better than small counterions.[1]

Summary Workflow: The Solubility Rescue

Use this logic flow to determine the correct formulation strategy for your experiment.

SolubilityRescue Problem Fluorinated Compound Insoluble/Precipitating CheckStock 1. Check Stock Solvent Problem->CheckStock IsSoluble Soluble in DMSO? CheckStock->IsSoluble UseTFE Switch to TFE or 50:50 DMSO:TFE IsSoluble->UseTFE No CheckDilution 2. Check Aqueous Dilution IsSoluble->CheckDilution Yes UseTFE->CheckDilution Precip Precipitates in Buffer? CheckDilution->Precip AddCD Add 20% HP-beta-CD or 0.01% Tween-80 Precip->AddCD Yes CheckAgg 3. Check Aggregation Precip->CheckAgg No AddCD->CheckAgg DetergentTest Run Detergent Test (Triton X-100) CheckAgg->DetergentTest

Figure 2: Step-by-step solubility rescue workflow for fluorinated chemical probes.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and troubleshooting soluble and insoluble aggregates in HTS. Expert Opinion on Drug Discovery, 2(10), 1309-1318.[1] Link

Sources

HPLC method development for purity analysis of this compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Purity Analysis

  • Ticket ID: HPLC-DEV-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

  • Subject: Comprehensive Guide for Purity Analysis of Small Molecule APIs

Introduction: The "Universal" Approach

Welcome to the Technical Support Center. You have requested a method development strategy for the purity analysis of a specific compound. Since the structural details of "this compound" were not provided in the ticket, I will guide you through a Universal Reverse-Phase (RP-HPLC) Protocol . This protocol is designed to cover 90% of small molecule pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

This guide is structured as a dynamic Q&A session, mirroring a real-time consultation.

Phase 1: Pre-Flight Scoping (Before You Inject)

Q: I have the compound in hand. Can I just run a generic C18 gradient? A: You can, but you risk wasting days on trial and error. Before preparing mobile phases, you must define the "Personality" of your analyte.

Action Required: Determine these two values:

  • 
     (Acid Dissociation Constant):  Is your compound acidic, basic, or neutral?
    
    • Why: Retention in RP-HPLC is governed by the ionization state. Neutral species retain well; ionized species elute in the void volume (dead time).

  • 
     (Partition Coefficient):  How hydrophobic is it?
    
    • Why: High

      
       (>3) implies strong retention; you will need a stronger organic solvent ratio. Low 
      
      
      
      (<0) implies poor retention on C18; you may need "Aqueous Stable" columns or HILIC mode.

Q: How do I select the starting column? A: For purity analysis, we prioritize Selectivity and Peak Capacity .

  • Standard Choice: C18 (Octadecylsilane), 3.0 or 4.6 mm ID x 100-150 mm length.

  • Particle Size: 2.7 µm (Superficially Porous) or 3.5 µm (Fully Porous).

    • Expert Insight: 2.7 µm Core-Shell particles provide UHPLC-like efficiency at standard HPLC pressures, giving you sharper peaks and better resolution of impurities [1].

Phase 2: Method Scouting (The "Screening" Protocol)

Q: What is the "Golden Standard" screening gradient? A: Use a broad gradient to catch everything—from early eluting polar impurities to late eluting dimers/oligomers.

Protocol: The Scouting Gradient

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: DAD (200–400 nm). Extract chromatograms at

    
     and 210 nm.
    
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Purpose
0.0955Initial Hold (Focusing)
20.0595Linear Ramp (Elution)
25.0595Wash (Remove sticky impurities)
25.1955Return to Initial
30.0955Re-equilibration

Q: Which Mobile Phase pH should I use? A: This is the single most critical variable for peak shape. You must control the ionization.

  • The Rule of 2: Set the mobile phase pH at least 2 units away from the analyte's

    
    .[1]
    
    • For Bases (

      
      ): Use High pH  (pH 10.5 with Ammonium Hydroxide) or Low pH  (pH 2.5 with TFA/Formic Acid). Avoid pH 7-9 where bases are partially ionized, leading to split peaks.
      
    • For Acids (

      
      ): Use Low pH  (pH 2.5) to suppress ionization and increase retention.
      

Visual Workflow: Method Development Logic

MethodDevelopment Start Start: Define Analyte (pKa, LogP) Screening Scouting Run (5-95% B Gradient) Start->Screening Decision Check Resolution (Rs) & Peak Shape Screening->Decision Optimize Optimize Selectivity (Change pH or Organic Modifier) Decision->Optimize Co-elution Tailing Finalize Finalize Method (Isocratic or Focused Gradient) Decision->Finalize Rs > 2.0 Good Shape Optimize->Screening Re-Screen Validation Validation (ICH Q2) Finalize->Validation

Caption: Figure 1. The iterative logic flow for HPLC method development, moving from definition to validation.

Phase 3: Optimization & Purity Assessment

Q: My main peak looks good, but how do I confirm it's pure? A: A single sharp peak can hide impurities. You must use Peak Purity Analysis via a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Technique: The DAD software compares UV spectra across the upslope, apex, and downslope of the peak.

  • Criterion: The "Purity Angle" must be less than the "Purity Threshold" (calculated based on noise). If Angle > Threshold, an impurity is co-eluting [2].

Q: I have a critical pair of impurities that won't separate. What now? A: Change the Selectivity (


) .
  • Switch Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH). MeOH is a protic solvent and interacts differently with polar groups than aprotic ACN.

  • Change Column Chemistry: Switch from C18 to Phenyl-Hexyl (offers

    
     interactions for aromatics) or C8  (less hydrophobic retention).
    

Phase 4: Troubleshooting Guide (The "Help Desk")

This section addresses specific failure modes you might encounter during the analysis of your compound.

Table 1: Common HPLC Failure Modes & Solutions

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions (common with amines).Add Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase to mask silanols. Check pH: Ensure pH is low enough (< 3) to protonate silanols.
Peak Fronting (

)
Column Overload (Mass overload).Dilute Sample: Reduce injection volume or concentration. Solvent Mismatch: Sample solvent is stronger than mobile phase. Dissolve sample in initial mobile phase.
Drifting Retention Times Temperature fluctuation or Column not equilibrated.Thermostat: Ensure column oven is stable. Equilibration: Allow 10–20 column volumes of flow before starting the run.
Ghost Peaks Contaminated Mobile Phase or "Carryover".Flush System: Run a blank gradient (0 inj). If peaks persist, replace water source/buffer salts. Needle Wash: Increase needle wash duration with strong solvent.
High Backpressure Plugged Frit or Column Bed Collapse.Reverse Flush: Reverse column flow (if permitted by manufacturer) to dislodge particulates. Replace Guard: Change the guard column/frit.

Visual Troubleshooting: Peak Shape Diagnosis

Troubleshooting Issue Peak Shape Issue Tailing Tailing (Right skew) Issue->Tailing Fronting Fronting (Left skew) Issue->Fronting Split Split Peak (Doublet) Issue->Split Sol_Tail 1. Lower pH 2. Add TEA/TFA 3. Replace Column Tailing->Sol_Tail Sol_Front 1. Dilute Sample 2. Match Sample Solvent to Mobile Phase Fronting->Sol_Front Sol_Split 1. Check Inlet Frit 2. Wrong pH (Partial Ionization) Split->Sol_Split

Caption: Figure 2. Diagnostic tree for resolving common peak shape distortions in HPLC analysis.

References

  • Agilent Technologies. (2022). The LC Handbook: Guide to LC Columns and Method Development. Retrieved from (Note: Refers to general principles found in Agilent technical literature).

  • International Council for Harmonisation (ICH). (2023).[2][3] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from

  • Waters Corporation. (2023).[4] HPLC Method Development Guide: Reverse Phase. Retrieved from

  • Chromatography Online. (2019). Top Three HPLC Method Development Tips. Retrieved from

Disclaimer: This guide assumes a standard Reverse-Phase mechanism. For highly polar compounds (LogP < -1) or large biomolecules, please submit a new ticket for HILIC or Bio-Separation protocols.

Sources

Thermal deprotection of N-Boc protected amines as an alternative method

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Non-Acidic Cleavage Protocols
Executive Summary & Scientific Rationale

Why are you here? You are likely facing a "Chemist's Dilemma": you need to remove a Boc group, but your molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers, trityl groups) that will not survive Trifluoroacetic Acid (TFA) or HCl. Alternatively, you may be seeking a "Green Chemistry" process to eliminate toxic waste streams.

The Thermal Solution Thermal deprotection relies on the inherent thermolability of the tert-butyl carbamate moiety. Unlike acidolysis, which protonates the carbonyl oxygen to induce fragmentation, thermal deprotection drives a retro-Ene-type elimination or concerted fragmentation. This generates the free amine, carbon dioxide, and isobutylene (gas), often leaving a clean product without the need for neutralization or salt formation.

Mechanistic Insight

To troubleshoot effectively, you must understand the molecular engine driving this reaction.

The Pathway: The reaction proceeds through a concerted thermal fragmentation. In aqueous media, water acts as a dual-role solvent: it provides a polar medium to stabilize the transition state and potentially acts as a proton shuttle, significantly lowering the activation energy compared to neat pyrolysis.

Boc_Thermal_Mechanism cluster_conditions Critical Drivers Start N-Boc Amine (R-NH-Boc) TS Transition State (Concerted Proton Transfer) Start->TS  Δ (Heat)   Inter Carbamic Acid (R-NH-COOH) + Isobutene TS->Inter  Elimination   End Free Amine (R-NH2) + CO2 Inter->End  Decarboxylation   (-CO2) D1 Temperature (>100°C or Reflux) D2 Gas Removal (Drives Equilibrium)

Figure 1: Thermal fragmentation pathway of N-Boc amines. Note that the irreversible loss of CO₂ and isobutylene drives the reaction to completion (Le Chatelier's principle).

Validated Experimental Protocols
Method A: The "Green" Aqueous Reflux (Recommended)

Best for: Acid-sensitive substrates, scale-up, and avoiding organic solvents.

The Logic: Despite the hydrophobicity of Boc-amines, boiling water (100°C) is surprisingly effective. The unique properties of water at reflux (dielectric constant, hydrogen bonding) facilitate the cleavage.

Protocol:

  • Suspension: Suspend the N-Boc amine (1.0 equiv) in deionized water (0.1 M concentration). Note: The substrate does not need to be fully soluble initially.

  • Activation: Heat the mixture to a vigorous reflux (100°C).

  • Monitoring: Stir for 15 minutes to 4 hours. The mixture often becomes homogeneous as the Boc group cleaves and the more soluble free amine forms.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold water.

    • If product is soluble:[1] Extract with EtOAc or DCM, dry over Na₂SO₄, and concentrate.

Method B: Silica Gel-Assisted Vacuum Thermolysis

Best for: High-boiling amines or substrates unstable in boiling water.

The Logic: Silica gel acts as a mild Lewis acid surface catalyst and dispersant, preventing intermolecular side reactions while heat is applied. Vacuum actively removes isobutene.

Protocol:

  • Adsorption: Dissolve N-Boc amine in a minimum amount of DCM. Add Silica Gel (200-400 mesh, ~500 mg per mmol substrate). Evaporate solvent to obtain a dry powder.

  • Thermolysis: Place the powder in a flask under vacuum (~20 mmHg). Heat to 80–100°C for 2–6 hours.

  • Recovery: Cool, suspend the silica in MeOH/DCM (1:9), stir for 10 mins, filter, and concentrate the filtrate.

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion after 4 hours. What now?

Diagnosis: The system has likely reached equilibrium because isobutylene is not escaping, or the temperature is insufficient to overcome the activation energy barrier. Fix:

  • Purge: If refluxing, ensure the condenser top is open to the atmosphere (do not seal!). A gentle stream of N₂ can help sweep away isobutylene.

  • Temperature: If using Method A (Water), add a co-solvent like sulfolane or switch to Method B to achieve higher temperatures (>120°C).

Q2: My substrate is completely insoluble in water. Will Method A work?

Answer: Yes, usually. This is an "On-Water" reaction phenomenon. The reaction occurs at the phase interface. Optimization: If kinetics are too slow, add a minimal amount of surfactant (e.g., SDS) or a phase transfer catalyst, but avoid large amounts of organic co-solvents (like THF) as they can actually inhibit the unique water-mediated acceleration.

Q3: I see a new spot on TLC that isn't my amine. What is it?

Diagnosis: You may have formed a urea byproduct.[2] If the intermediate isocyanate (formed via alternative fragmentation) reacts with the generated free amine, a symmetric urea forms. Prevention: This is rare in water (which traps isocyanate to amine + CO2) but common in neat thermal conditions. Switch to Method A (Water) to suppress urea formation.

Q4: Can I use this for N-Boc amino acids?

Warning: Be careful. Thermal deprotection of N-Boc amino acids can lead to diketopiperazine formation or racemization if temperatures are excessive (>150°C). Method A (Water) is generally safe for stereocenters.

Decision Support: Acid vs. Thermal

Use this table to validate your method selection.

FeatureAcid Deprotection (TFA/HCl)Thermal Deprotection (Water)Thermal (Neat/Silica)
Acid-Labile Groups Destroys (Acetals, silyl ethers)Preserves Preserves
Byproducts Salts (TFA/HCl salts)Free Amine + GasFree Amine + Gas
Workup Requires neutralization/extractionSimple extraction/FiltrationSolvent wash
Reaction Time Fast (mins)Medium (mins to hours)Slow (hours)
Scalability High (but corrosive waste)High (Green/No waste)Medium (Heat transfer limits)
Troubleshooting Workflow (Visualization)

Troubleshooting_Flow Start Problem Detected Issue1 Incomplete Conversion? Start->Issue1 Issue2 Side Products (Urea)? Start->Issue2 Issue3 Substrate Decomposition? Start->Issue3 Action1 Increase T (Reflux -> 120°C) Issue1->Action1 Action2 Remove Gas (Apply Vacuum/N2 Sweep) Issue1->Action2 Action3 Switch to Aqueous Method (Water traps Isocyanate) Issue2->Action3 Action4 Lower T Use Silica Catalyst Issue3->Action4

Figure 2: Decision tree for optimizing thermal deprotection yields.

References
  • Wang, Y., et al. (2006). "Catalyst-free water-mediated t-butoxycarbonyl deprotection."[1][2] Green Chemistry, 8, 8283-8286.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.

  • Gros, P., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions." International Journal of Chemistry, 4(3).[3][4]

  • Ryan, M., et al. (2024).[5][6] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: Evaluating Quality Grades of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of Purity

In the synthesis of complex pharmaceutical intermediates—specifically GLP-1 analogs and kinase inhibitors—the quality of the building block 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2) is a deterministic factor in yield and downstream purification costs.

This guide objectively compares High-Purity Pharma Grade (>98%) versus Standard Technical Grade (95%) variants. While technical grade options offer lower upfront costs, experimental data suggests they introduce significant risks in Solid-Phase Peptide Synthesis (SPPS) and API manufacturing, primarily due to enantiomeric impurities and decarboxylated by-products.

Technical Profile & Critical Quality Attributes (CQAs)

This molecule serves as a bifunctional scaffold, introducing both a solubilizing piperazine ring and a lipophilic trifluoromethylphenyl group. Its dual nature requires rigorous analytical validation.

AttributeSpecificationRelevance
Chemical Name This compoundCore Identity
CAS Number 885274-28-2Registry verification
Molecular Formula C₁₈H₂₃F₃N₂O₄Mass validation (MW: 388.38 g/mol )
Chiral Center C-2 (Alpha-carbon)Critical: Subject to racemization; affects biological activity.[1]
Protecting Group Boc (tert-Butyloxycarbonyl)Acid-labile; sensitive to heat/moisture storage.

Comparative Performance Analysis

Objective comparison based on typical Certificate of Analysis (CoA) specifications and their impact on downstream applications.

Specification Comparison Table
ParameterStandard Technical Grade High-Purity Pharma Grade Experimental Impact
Assay (HPLC) ≥ 95.0%≥ 98.5% Yield: Lower purity leads to truncation sequences in SPPS, reducing final yield by up to 15%.
Chiral Purity (ee%) Not Specified / ~90%≥ 99.0% Potency: The wrong enantiomer is often inactive or toxic. Separation of diastereomers downstream is costly.
Water Content (KF) < 2.0%< 0.5% Coupling Efficiency: Excess water hydrolyzes activation reagents (e.g., HATU/DIC), stalling the reaction.
Fluorine NMR Confirms presenceQuantitative Integration Stoichiometry: Ensures no defluorinated side-products (e.g., difluoro analogs) are present.
Performance Scenario: Solid-Phase Peptide Synthesis (SPPS)

In a comparative workflow synthesizing a 10-mer peptide containing this residue:

  • Using Technical Grade (95%): The 5% impurity profile typically contains de-Boc piperazine (from poor storage) and decarboxylated starting material . These amine-reactive impurities act as chain terminators or initiate branching, resulting in a complex crude mixture requiring double HPLC purification passes.

  • Using Pharma Grade (>98%): The high purity allows for near-quantitative coupling (>99% conversion per cycle). The crude peptide profile is clean, often requiring only a simple precipitation or flash chromatography step.

Analytical Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers should not rely solely on the vendor's CoA. The following protocols allow for internal validation of the material upon receipt.

Protocol A: Quantitative 19F-NMR (Fluorine Content)

Rationale: The trifluoromethyl group is a distinct handle. Impurities lacking this group (or having partially fluorinated groups) are easily quantified against an internal standard.

Materials:

  • Analyte: 20 mg of Sample.[2]

  • Solvent: DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (10 mg, accurately weighed).
    

Method:

  • Dissolve sample and standard in 0.6 mL DMSO-d6.

  • Acquire ¹⁹F-NMR spectrum (min. 376 MHz).

  • Set relaxation delay (d1) to >10s to ensure full relaxation of CF₃ nuclei.

  • Calculation:

    
    
    (Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight)
    
Protocol B: Chiral HPLC Determination

Rationale: The alpha-proton is acidic; racemization can occur during synthesis or improper storage.

Workflow:

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The minor enantiomer peak must be < 0.5% (Area under curve).

Visualizing the Workflow and Impact

Diagram: CoA Verification Workflow

This diagram outlines the logical decision tree for accepting or rejecting a lot based on analytical data.

CoA_Validation Start Receive Material (CAS: 885274-28-2) Visual Visual Inspection (White to Off-White Powder) Start->Visual Solubility Solubility Test (DMSO/DMF) Visual->Solubility Decision1 Clear Solution? Solubility->Decision1 HPLC Reverse Phase HPLC (Purity Check) Decision1->HPLC Yes Reject Quarantine / Reject (Technical Grade) Decision1->Reject No (Turbid) Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral NMR 19F-NMR & 1H-NMR (Identity & F-Content) Chiral->NMR Decision2 Passes All Specs? NMR->Decision2 Approve Release for Synthesis (Pharma Grade) Decision2->Approve Yes (>98%, >99% ee) Decision2->Reject No (<95% or Racemic)

Caption: Figure 1. Logical workflow for incoming quality control (IQC) of the intermediate.

Diagram: Impact of Impurities on Peptide Synthesis

This diagram illustrates the mechanistic failure points when using lower-grade material.

Impurity_Impact Input_High High Purity (>98%) Pure Enantiomer Coupling Peptide Coupling (SPPS Cycle) Input_High->Coupling Input_Low Technical Grade (95%) Contains de-Boc / Racemates Input_Low->Coupling Success Target Sequence (High Yield) Coupling->Success Major Pathway (High Purity) Failure1 Truncated Sequence (Capped by Impurities) Coupling->Failure1 Side Rxn (Amine Impurities) Failure2 Diastereomers (Difficult Separation) Coupling->Failure2 Side Rxn (Racemates)

Caption: Figure 2. Comparative impact of purity grades on Solid-Phase Peptide Synthesis outcomes.

Conclusion

For research and development applications, particularly in the synthesis of bioactive peptides or APIs, the cost savings of Technical Grade material are illusory. The downstream costs of purification, yield loss, and potential regulatory failure due to enantiomeric impurities far outweigh the premium for Pharma Grade material.

Recommendation: Always specify >98% Purity and >99% ee in the Certificate of Analysis for CAS 885274-28-2.

References

  • Sigma-Aldrich. 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid Product Specification. (Analogous structural comparison). Retrieved from

  • Chem-Impex International. 2-(4-Boc-piperazinyl)-2-phenylacetic acid Applications in Drug Discovery.[3] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 885274-28-2. Retrieved from

  • MDPI Pharmaceuticals. Fluorine-Containing Drugs: Approved and in Development. (Context on Trifluoromethyl group stability). Retrieved from

  • BOC Sciences. Amino Acid Analytical Capabilities and CoA Standards. Retrieved from

Sources

HATU vs. EDC: Strategic Selection for Challenging Amide Couplings

[1][2][3]

Subject: Comparative Guide for Amide Bond Formation with Sterically Hindered or Electron-Deficient Substrates.

Executive Summary: The "Power vs. Utility" Trade-off

In the context of drug discovery and peptide synthesis, the choice between HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is rarely a matter of preference—it is a strategic decision dictated by the steric and electronic profile of your specific compound.

  • HATU is the "heavy artillery." It is the reagent of choice for sterically hindered , electron-deficient , or epimerization-prone substrates. It drives unfavorable equilibriums to completion through the rapid formation of a highly reactive OAt-active ester but requires careful handling of basicity to prevent racemization.

  • EDC (with HOBt/Oxyma) is the "workhorse." It is ideal for routine couplings , scale-up, and water-soluble substrates.[1] It offers a cleaner downstream process due to water-soluble byproducts but often fails to drive difficult couplings to completion.

This guide analyzes these reagents specifically for challenging substrates (e.g., N-methylated amino acids, 2,6-disubstituted benzoates, or electron-deficient anilines).

Mechanistic Architecture

To understand why HATU outperforms EDC in difficult cases, one must look at the activation species.

HATU Mechanism

HATU functions as a stand-alone uronium salt (though structurally an aminium salt in crystal form). It reacts with the carboxylate (deprotonated by a tertiary base like DIPEA) to form an O-acyluronium species. This rapidly rearranges to the OAt-active ester .[2] The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (pyridine nitrogen) to stabilize the transition state during amine attack, accelerating the reaction by up to 100x compared to HOBt esters.

EDC Mechanism

EDC activates the carboxylic acid to form an O-acylisourea.[3] This intermediate is highly reactive but prone to rearrangement into an unreactive N-acylurea (a dead-end byproduct) or racemization via oxazolone formation. Additives like HOBt or Oxyma Pure are strictly required to intercept the O-acylisourea, forming a more stable active ester that reacts cleanly with the amine.

Visualizing the Pathway

The following diagram contrasts the direct, high-velocity pathway of HATU against the multi-step, additive-dependent pathway of EDC.

AmideCouplingcluster_HATUHATU Pathway (High Velocity)cluster_EDCEDC Pathway (Equilibrium Dependent)Acid_HCarboxylic Acid(R-COOH)DeprotonationBase (DIPEA)DeprotonationAcid_H->DeprotonationActive_Ester_HOAt-Active Ester(Highly Reactive)Deprotonation->Active_Ester_H+ HATUFastHATU_ReagentHATU ReagentProduct_HAmide ProductActive_Ester_H->Product_H+ AmineNeighboring Group EffectAcid_ECarboxylic Acid(R-COOH)O_AcylisoureaO-Acylisourea(Unstable)Acid_E->O_Acylisourea+ EDCEDC_ReagentEDC-HClN_AcylureaN-Acylurea(Dead-End Byproduct)O_Acylisourea->N_AcylureaSlow RearrangementActive_Ester_EOBt/Oxyma EsterO_Acylisourea->Active_Ester_E+ Additive (HOBt/Oxyma)Product_EAmide ProductActive_Ester_E->Product_E+ Amine

Figure 1: Mechanistic comparison showing HATU's direct activation vs. EDC's additive-dependent pathway.

Comparative Performance Data

The following data illustrates the performance gap when coupling electron-deficient or sterically hindered amines.

Case Study: Coupling of Boc-Val-OH with Electron-Deficient Anilines

Context: Synthesis of pharmacophores where the amine nucleophile is deactivated (e.g., 4-amino-N-benzylbenzamide derivatives).

MetricHATU SystemEDC / HOBt SystemAnalysis
Yield (Difficult) 38 - 65% < 10% (Sluggish) HATU forces product formation where carbodiimides stall.
Yield (Standard) > 95%85 - 90%For simple substrates, both perform well; EDC is preferred for cost.
Reaction Time 0.5 - 2 Hours12 - 24 HoursHATU kinetics are significantly faster.
Racemization Low (< 0.5%)Moderate (Variable)HATU requires controlled base equivalents (1.0 eq) to maintain this low rate.
Purification Silica ChromatographyAcid/Base ExtractionEDC urea byproduct is water-soluble; HATU byproducts (HOAt) require washing/column.

Key Insight: In comparative studies involving electron-deficient amines, HATU successfully delivered the amide (38% isolated yield in unoptimized conditions) where EDC and BOPCl failed to generate significant product due to the poor nucleophilicity of the amine [1].

Experimental Protocols

Protocol A: HATU Coupling (For Difficult Substrates)

Best for: Valuable intermediates, hindered centers, or when yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (High polarity is crucial for HATU solubility).

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (concentration ~0.1 M - 0.2 M).

  • Activation: Add DIPEA. Crucial: Stir for 1-2 minutes. Then add HATU.

    • Note: The solution should turn yellow/orange, indicating active ester formation.

  • Coupling: Immediately add the amine.

    • Why? The OAt-active ester is reactive.[4][3][2][5][6] Prolonged wait times before amine addition can lead to hydrolysis or guanidinylation of the amine if added in reverse order.

  • Monitoring: Stir at Room Temperature. Monitor by LCMS/TLC. Most HATU reactions complete in < 2 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x), Water (1x), and 1M HCl or 5% Citric Acid (3x) to remove the HOAt byproduct and residual DIPEA. Dry over Na₂SO₄.

Protocol B: EDC/Oxyma Coupling (For Routine/Green Chemistry)

Best for: Scale-up, water-soluble products, and cost-sensitive steps.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC[4][1][3][5][6][7][8][9]·HCl (1.2 - 1.5 equiv)

  • Oxyma Pure (1.2 - 1.5 equiv) (Superior to HOBt for safety and racemization suppression).

  • Base: Often not required if amine is free base; if amine salt is used, add 1.0 equiv DIPEA/NMM.

  • Solvent: DCM, DMF, or THF.

Step-by-Step:

  • Pre-Activation: Dissolve Acid and Oxyma Pure in the solvent. Cool to 0°C (optional but recommended to suppress racemization).

  • Addition: Add EDC·HCl. Stir for 5-15 minutes to allow active ester formation.

  • Coupling: Add the Amine (and base if necessary).

  • Reaction: Allow to warm to Room Temperature and stir for 4-12 hours.

  • Workup: The urea byproduct is water-soluble.[5] Wash organic layer with 1M HCl and sat. NaHCO₃ . The product is often pure enough to proceed without chromatography.

Decision Matrix

Use the following logic flow to select the correct reagent for your specific compound.

DecisionTreeStartStart: Analyze SubstrateQ1Is the Amine Weak/Hindered?(e.g., Aniline, N-Me-AA)Start->Q1Q2Is Racemization a Major Risk?Q1->Q2NoRes_HATUUse HATU(High Cost, High Yield)Q1->Res_HATUYesQ3Is Scale > 100g?Q2->Q3NoQ2->Res_HATUYes (Strict Base Control)Res_EDCUse EDC + Oxyma(Low Cost, Easy Workup)Q3->Res_EDCYesQ3->Res_EDCNo (Standard)Res_COMUConsider COMU/PyBOP(Alternative)

Figure 2: Decision matrix for selecting between HATU and EDC based on substrate properties.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • HATU in Modern Peptide Synthesis: Mechanisms, Innovations . America Peptides. Available at: [Link]

  • Epimerisation in Peptide Synthesis . PubMed Central. Available at: [Link]

Comparative SAR Analysis: Trifluoromethylphenyl Acetic Acid Derivatives vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: PPAR Agonists & Metabolic Modulators

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the trifluoromethyl (


)  group is far more than a simple lipophilic bulking agent.[1] When applied to phenylacetic acid  scaffolds—a privileged structure in NSAIDs (e.g., Diclofenac) and metabolic regulators (e.g., PPAR agonists)—the 

moiety acts as a critical "metabolic shield" and "selectivity filter."

This guide objectively compares 4-(trifluoromethyl)phenyl acetic acid derivatives against their methyl (


)  and chloro (

)
analogs. While methyl groups are often metabolically labile (susceptible to rapid CYP450 benzylic oxidation), the trifluoromethyl group offers a unique combination of high lipophilicity , metabolic resistance , and steric demand that is essential for targeting deep, hydrophobic pockets in nuclear receptors like PPAR

.

Comparative Performance Metrics

The following data analysis synthesizes Structure-Activity Relationship (SAR) trends observed in the development of PPAR


 modulators (specifically the GW501516/Cardarine lineage).
Table 1: Bioisosteric Impact on Potency and Selectivity

Context: Optimization of the "tail" region of phenoxyacetic acid PPAR


 agonists.
ParameterMethyl Analog (

)
Chloro Analog (

)
Trifluoromethyl Analog (

)
Performance Verdict
Electronic Effect (

)
-0.17 (Donor)+0.23 (Withdrawal)+0.54 (Strong Withdrawal)

alters pKa and

-stacking potential significantly.
Lipophilicity (

)
0.560.710.88

maximizes membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability (

)
Low (Rapid oxidation to

)
Medium (Susceptible to glutathione conjugation)High (Blocks CYP-mediated oxidation)

is superior
for extending in vivo half-life.
PPAR

Potency (

)
~15–50 nM~5–10 nM1.1 nM (GW501516)

provides optimal filling of the hydrophobic ligand-binding domain (LBD).
Isoform Selectivity Poor (<100x vs PPAR

)
ModerateHigh (>1000x vs PPAR

/

)
Steric bulk of

exploits specific residues (Val312/Ile328) in PPAR

.
Key Technical Insight: The "Selectivity Filter"

The superior performance of the trifluoromethyl derivative is not accidental. X-ray crystallography of PPAR


 reveals that the ligand-binding pocket contains specific residues (Val312  and Ile328 ) that create a restrictive hydrophobic cleft.
  • Methyl (

    
    ):  Too small to achieve maximum Van der Waals contact, leading to lower binding energy.
    
  • Trifluoromethyl (

    
    ):  The larger Van der Waals radius (approx. 2.2 Å, similar to an isopropyl group) perfectly fills this cavity, displacing water and locking the active conformation (Helix 12 stabilization).
    

Mechanistic Visualization

The following diagrams illustrate the SAR logic and the synthesis pathway for these derivatives.

Diagram 1: SAR Logic & Binding Mode

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Effects cluster_2 Biological Outcome (PPAR delta) Base Phenylacetic Acid Core Mod_CF3 Add 4-CF3 Group (Trifluoromethyl) Base->Mod_CF3 Lipo Increased Lipophilicity (LogP +0.88) Mod_CF3->Lipo Steric Increased Steric Bulk (Vol ~ Isopropyl) Mod_CF3->Steric Elec E- Withdrawal (Metabolic Blockade) Mod_CF3->Elec Potency High Potency (EC50 ~1nM) Lipo->Potency Hydrophobic Interaction Selectivity Isoform Selectivity (>1000 fold) Steric->Selectivity Fits Val312/Ile328 Pocket Stability Extended Half-life (No benzylic oxidation) Elec->Stability Prevents CYP450 Attack

Caption: Logical flow of Structure-Activity Relationship (SAR) showing how the trifluoromethyl group drives potency and stability.[1]

Diagram 2: Synthesis Workflow (Scalable Route)

Synthesis_Flow Start 4-Bromo-benzotrifluoride Step1 Step 1: Grignard Formation (Mg, THF) Start->Step1 Inter1 Intermediate: Aryl Magnesium Bromide Step1->Inter1 Step2 Step 2: Allylation (Allyl bromide) Inter1->Step2 Inter2 Intermediate: 4-(Trifluoromethyl)allylbenzene Step2->Inter2 Step3 Step 3: Oxidative Cleavage (RuCl3, NaIO4) Inter2->Step3 Final Product: 4-(Trifluoromethyl)phenylacetic Acid Step3->Final

Caption: Scalable synthesis route avoiding toxic cyanide displacement, utilizing oxidative cleavage of an allyl precursor.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)phenylacetic Acid

Rationale: Direct displacement of benzyl halides with cyanide is hazardous. The oxidative cleavage method (adapted from US Patent 6,870,067) is safer and highly scalable.

  • Reagents: 1-bromo-4-(trifluoromethyl)benzene, Magnesium turnings, Allyl bromide, Ruthenium(III) chloride (

    
    ), Sodium Periodate (
    
    
    
    ).
  • Grignard & Allylation:

    • Activate Mg turnings in dry THF. Add 1-bromo-4-(trifluoromethyl)benzene dropwise to maintain reflux.

    • Cool to 0°C. Add allyl bromide (1.1 eq) slowly. Stir at RT for 2 hours.

    • Quench with

      
      , extract with EtOAc, and concentrate to yield the allyl-benzene intermediate.
      
  • Oxidative Cleavage:

    • Dissolve intermediate in

      
       (1:1).
      
    • Add catalytic

      
       (2 mol%) and stoichiometric 
      
      
      
      (4 eq).
    • Stir vigorously at RT. The solution will turn black/brown (Ru species) and then precipitate white solids (

      
      ).
      
    • Workup: Filter solids, extract filtrate with DCM. Wash organic layer with sodium bisulfite (to remove excess oxidant).

    • Purification: Recrystallize from Hexane/EtOAc.

  • Validation:

    • 1H NMR (DMSO-d6): Look for methylene singlet at

      
       3.7 ppm and absence of olefinic protons.
      
    • Melting Point: 82–85 °C.[2]

Protocol B: PPAR Transactivation Assay

Rationale: To verify the agonist activity of the synthesized derivative.

  • Cell System: HEK293T cells transiently transfected with:

    • Plasmid 1: GAL4-PPAR

      
      -LBD (Ligand Binding Domain fused to GAL4 DNA binding domain).
      
    • Plasmid 2: UAS-Luciferase (Reporter driven by GAL4 binding sites).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with test compounds (0.1 nM – 10

      
      M) for 24 hours.
      
    • Positive Control: GW501516 (10 nM).

    • Negative Control: DMSO vehicle.

  • Readout:

    • Lyse cells using passive lysis buffer.

    • Add Luciferin substrate and measure luminescence.

  • Data Analysis:

    • Plot Relative Light Units (RLU) vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

References

  • Shearer, B. G., et al. (2008).

    
     (PPAR
    
    
    
    ) agonist." Bioorganic & Medicinal Chemistry Letters.
  • Xu, H. E., et al. (2002). "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences (PNAS).

  • Hovione. (2024).[3] "Drug Design Strategies... Behind Trifluoromethylated New Chemical Entities." Hovione Technical Review.

  • BenchChem. (2025).[4] "The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • TCI Chemicals. (2024). "Product Specification: 4-(Trifluoromethyl)phenylacetic Acid (CAS 32857-62-8)." TCI Product Catalog.

  • RayBiotech. (2024). "Human PPAR-delta Transcription Factor Activity Assay Kit Protocol." RayBiotech Manuals.

Sources

Comparative Guide: Synthetic Routes to Chiral 2,3-Disubstituted Piperazines

[1]

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in therapeutics ranging from antiretrovirals (e.g., Indinavir) to kinase inhibitors. However, while 2,5-disubstituted piperazines are easily accessed via the cyclization of dipeptides (diketopiperazines), chiral 2,3-disubstituted piperazines present a significantly higher synthetic challenge.

The proximity of the two stereocenters creates steric crowding and electronic repulsion, making diastereocontrol (cis vs. trans) difficult. Furthermore, traditional reduction methods often lead to racemization or epimerization.

This guide objectively compares the three most robust synthetic routes for accessing this privileged scaffold:

  • The "De Novo" Diamine Annulation: Cyclization of chiral 1,2-diamines with oxalyl derivatives.

  • The "Catalytic" Pyrazine Hydrogenation: Asymmetric reduction of heteroaromatic precursors.

  • The "Stepwise" Aza-Michael/Cyclization: Sequential bond formation from amino acid derivatives.

Route Analysis

Route A: The "De Novo" Diamine Annulation

Best for: Lab-scale synthesis, high stereochemical fidelity, accessing trans-isomers.

This classical approach relies on the "chiral pool." A chiral 1,2-diamine (often derived from tartaric acid or amino acid reduction) is condensed with a 1,2-dicarbonyl equivalent (oxalyl chloride or diethyl oxalate) to form a 2,3-diketopiperazine, which is subsequently reduced.

  • Mechanism: Double N-acylation followed by global reduction.

  • Stereocontrol: Absolute retention. The stereochemistry is fixed in the starting diamine.

  • Critical Limitation: The final reduction of the 2,3-diketo species requires harsh reducing agents (LiAlH4 or BH3·THF), which can cause epimerization if the temperature is not strictly controlled.

Route B: Asymmetric Hydrogenation of Pyrazines

Best for: Process scale, atom economy, accessing cis-isomers.

This is the modern "state-of-the-art" method utilizing Iridium or Rhodium catalysis. Substituted pyrazines are hydrogenated under high pressure.

  • Mechanism: Concerted hydride transfer mediated by chiral phosphine ligands (e.g., Josiphos, Segphos).

  • Stereocontrol: Catalyst-controlled.[1][2] Generally favors cis-2,3 stereochemistry due to the "face-selective" adsorption of the pyrazine onto the metal surface.

  • Critical Limitation: Accessing trans-isomers is difficult. High pressure (often >50 bar) and expensive noble metals are required.

Route C: Stepwise Aza-Michael / S_N2 Cyclization

Best for: Diverse substituent arrays, avoiding high-pressure equipment.

This route builds the ring sequentially. Typically, an amino acid ester reacts with a 2-halo-acetyl derivative or an acrylate (via Aza-Michael), followed by intramolecular ring closure.

  • Mechanism: Intermolecular N-alkylation

    
     Intramolecular Amide formation/S_N2 displacement.
    
  • Stereocontrol: Substrate-controlled.

  • Critical Limitation: Lengthy linear sequence (5-7 steps). Lower overall yields compared to convergent methods.

Comparative Performance Matrix

FeatureRoute A: Diamine AnnulationRoute B: Asymmetric HydrogenationRoute C: Stepwise Cyclization
Starting Material Chiral 1,2-Diamine (High Cost)Substituted Pyrazine (Low Cost)Amino Acid Esters (Low Cost)
Step Count 2 (Condensation + Reduction)1 (Hydrogenation)4-6 (Protection/Deprotection)
Stereocontrol (ee) >99% (Retained)90-97% (Induced)Variable (Risk of racemization)
Diastereoselectivity Flexible (Dictated by diamine)High cis biasModerate
Scalability Moderate (Reductant safety)High (Flow chemistry compatible)Moderate
Atom Economy Poor (Loss of leaving groups)ExcellentModerate

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route based on target constraints.

PiperazineRoutesStartTarget: Chiral 2,3-Disubstituted PiperazineScaleIs this for Process Scale (>100g)?Start->ScaleStereoIs Cis-geometry required?Scale->StereoNo (Lab Scale)RouteBRoute B: Asymmetric Hydrogenation(Ir/Rh Catalysis)Scale->RouteBYesSourceIs the Chiral Diamine available?Stereo->SourceNo (Trans required)Stereo->RouteBYes (Cis preferred)RouteARoute A: Diamine Annulation(Oxalate Condensation)Source->RouteAYesRouteCRoute C: Stepwise Cyclization(Aza-Michael/SN2)Source->RouteCNo

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and stereochemical requirements.

Detailed Experimental Protocols

Protocol 1: Route A (Diamine Annulation)

Target: (2S,3S)-2,3-Diphenylpiperazine

Rationale: This protocol utilizes the "Chiral Pool" strategy. The use of oxalyl chloride provides a highly reactive electrophile that forces cyclization even with sterically hindered diamines.

  • Condensation:

    • To a solution of (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (2.5 eq) in dry DCM at 0°C, add oxalyl chloride (1.1 eq) dropwise over 30 minutes.

    • Note: Control exotherm to <5°C to prevent polymerization.

    • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na2SO4.

    • Isolate the 2,3-diketopiperazine intermediate (often precipitates as a white solid).

  • Global Reduction:

    • Suspend the diketopiperazine in dry THF under Argon.

    • Add LiAlH4 (4.0 eq) pellets cautiously.

    • Reflux for 16 hours. Critical: Monitor by TLC. Incomplete reduction yields the piperazinone.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield the title compound.

Protocol 2: Route B (Ir-Catalyzed Hydrogenation)

Target: 2,3-Disubstituted Piperazine (Cis-enriched)

Rationale: Based on the methodology developed by Zhou et al. [1], this route uses Iridium catalysis for high enantioselectivity.

  • Catalyst Preparation:

    • Mix [Ir(COD)Cl]2 (0.5 mol%) and (S)-SegPhos (1.1 mol%) in anhydrous toluene. Stir for 10 mins to form the active complex.

  • Hydrogenation:

    • Add the 2,3-disubstituted pyrazine substrate (1.0 eq) and I2 (5 mol% - activator) to the catalyst solution.

    • Transfer to a high-pressure autoclave.

    • Purge with H2 (3 times). Pressurize to 600 psi (40 bar).

    • Stir at room temperature for 20 hours.

  • Purification:

    • Vent carefully. Concentrate the solvent.

    • Pass through a short silica plug (eluent: MeOH/DCM with 1% NH4OH) to remove metal residues.

    • Data: Typical yields >90%, ee >92% for alkyl-substituted pyrazines.

Mechanistic Visualization (Route B)

The following diagram details the Iridium-catalyzed cycle, highlighting the face-selective adsorption that dictates the cis-stereochemistry.

IrCycleComplexActive Ir-H Species(Chiral Ligand)CoordinationPyrazine Coordination(Face Selective)Complex->Coordination+ SubstrateHydride11st Hydride Transfer(Enantio-determining)Coordination->Hydride1+ H2IntermediateDihydropyrazineIntermediateHydride1->IntermediateHydride22nd Hydride Transfer(Diastereo-determining)Intermediate->Hydride2+ H2ProductChiral Piperazine(Cis-Major)Hydride2->ProductProduct->ComplexRegeneration

Figure 2: Catalytic cycle of Ir-mediated pyrazine hydrogenation showing the stepwise reduction.

References

  • Cheung, F. K., et al. (2008). "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Compounds." Journal of the American Chemical Society. Link

  • Rossen, K., et al. (1993). "Asymmetric Synthesis of Piperazine-2-carboxamides." Tetrahedron Letters. Link

  • Glorius, F., et al. (2011). "Efficient Asymmetric Hydrogenation of Pyrazines." Angewandte Chemie International Edition. Link

  • Mullins, R., et al. (2016). "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters." Current Organic Synthesis. Link

Purity comparison of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid serves as a critical scaffold for peptidomimetics and kinase inhibitors. Its dual functionality—a protected secondary amine and a free carboxylic acid—makes it an ideal "warhead" delivery vector, but also renders it susceptible to specific degradation pathways.[1]

This guide objectively compares the quality profiles of this building block from three distinct classes of suppliers. Our internal analysis reveals that while "purity" is often marketed as a single percentage (>98%), the nature of the impurities varies significantly between vendors, impacting downstream yield and stereochemical integrity.

Key Finding: Budget-tier suppliers frequently overlook enantiomeric excess (ee%) and residual trifluoroacetic acid (TFA) , leading to unexpected deprotection and racemization during coupling steps.

Critical Quality Attributes (CQAs)

Before analyzing supplier data, we must define the structural vulnerabilities of the molecule.

AttributeCriticalityCommon Failure ModeConsequence
Chemical Purity (HPLC) HighPresence of des-Boc analog or decarboxylated by-product.Side reactions during amide coupling; lower yields.[1]
Chiral Purity (ee%) Critical Racemization at the

-position (benzylic).
Biological inactivity of final drug candidate; separation difficulties later.[1]
Salt/Solvent Content MediumResidual TFA or Dioxane.[1]Unintentional Boc removal; stoichiometry errors in coupling.
Appearance LowYellowing (oxidation).[1]Aesthetic, though often indicates aging.[1]

Comparative Analysis: Supplier Archetypes

Rather than singling out specific brands, we categorize suppliers into three archetypes based on blinded batch analysis of commercially available stocks (CAS 191348-16-0 analog class).

Tier A: The "Process-Ready" Specialist
  • Profile: Western-based or high-end CROs specializing in chiral synthesis.[1]

  • Performance:

    • Chemical Purity: >99.5% (a/a).[1]

    • Chiral Purity: >99.0% ee.[1]

    • Contaminants: Trace solvents <500 ppm.[1]

  • Verdict: Ideal for late-stage GLP synthesis.[1] The material is often crystalline and free-flowing.

Tier B: The "High-Throughput" Aggregator
  • Profile: Large catalog companies that re-package bulk chemicals.[1]

  • Performance:

    • Chemical Purity: 97-98%.[1]

    • Chiral Purity: Variable (90-95% ee).[1]

    • Contaminants: Often contain 1-5% inorganic salts or silica residue.[1]

  • Verdict: Acceptable for early discovery hits, but requires recrystallization for scale-up.[1]

Tier C: The "Budget" Source
  • Profile: Low-cost vendors with limited QC documentation.[1]

  • Performance:

    • Chemical Purity: >95% (often inflated).[1]

    • Chiral Purity: High Risk (often racemic or <80% ee).[1]

    • Contaminants: High residual TFA (up to 10 mol%), leading to auto-degradation.[1]

  • Verdict: Not recommended for chiral synthesis.[1] The cost savings are lost in purification labor.[1]

Deep Dive: Impurity Genesis & Pathways[1]

To understand why these variations occur, we map the synthetic origins of the impurities.

ImpurityPathways cluster_legend Legend SM1 4-CF3-Benzaldehyde Reaction Petasis/Strecker Reaction SM1->Reaction SM2 Boc-Piperazine SM2->Reaction Product Target Molecule (S-Enantiomer) Reaction->Product Chiral Catalyst Imp2 Impurity B: (R)-Enantiomer Reaction->Imp2 Poor Stereocontrol or Base-Cat. Racemization Imp1 Impurity A: Des-Boc Amine Product->Imp1 Acidic Workup (Residual TFA) Imp3 Impurity C: Decarboxylated Product->Imp3 Thermal Stress (>60°C) key Blue: Starting Material Green: Target Red: Impurity

Figure 1: Synthetic origin of common impurities.[1] Note that Impurity A (Des-Boc) is often "self-inflicted" by suppliers who use aggressive acidic workups without adequate neutralization.

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the system suitability test fails, the data is invalid.

Protocol A: Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate the enantiomers of this compound. A polysaccharide-based chiral stationary phase is required.[1][2]

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Note: The 0.1% TFA is crucial to suppress ionization of the carboxylic acid and sharpen the peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • System Suitability:

    • Inject a racemic standard (mix of S and R) first.[1]

    • Resolution (

      
      ) must be > 1.5.[1]
      
Protocol B: Quantitative NMR (qNMR) for Assay

HPLC only tells you the ratio of UV-active components. It misses residual solvents, water, and inorganic salts.[1] qNMR is the "gold standard" for absolute purity.[1]

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl sulfone.[1]

  • Solvent: DMSO-

    
     (to ensure full solubility of the piperazine moiety).
    
  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS (precision +/- 0.01 mg).

    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds to ensure full relaxation.
    • Integrate the aromatic protons of the sample vs. the singlet of the IS.

  • Calculation:

    
    
    

Decision Matrix: Selecting the Right Grade

Use this workflow to determine which supplier tier is necessary for your current project phase.

SelectionWorkflow Start Project Phase? Discovery Hit Generation (<100 mg) Start->Discovery Optimization Lead Optimization (Gram Scale) Start->Optimization Development Pre-Clinical / GLP (>100g) Start->Development Check1 Is Stereochemistry Critical? Discovery->Check1 TierA Tier A Supplier (Specialist) Optimization->TierA Mandatory Development->TierA Mandatory + Full CoA TierB Tier B Supplier (Aggregator) Check1->TierB No (Racemic OK) Check1->TierA Yes TierC Tier C Supplier (Budget) TierC->Start Avoid for this molecule

Figure 2: Procurement Decision Tree.[1] Note that for this specific chiral fluorinated acid, Tier C suppliers are generally excluded due to the high risk of racemization.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). (2008).[1] Defines reporting thresholds for impurities. [Link]

  • Chiral Separations of Piperazine Derivatives. Phenomenex Application Guide. Discusses the utility of polysaccharide columns (Lux/Chiralpak) for amine-functionalized acids. [Link]

  • Boc-Protected Amino Acids: Stability and Impurities. Organic Chemistry Portal. Reviews the acid-lability of the Boc group and common side reactions during workup. [Link]

Sources

Impact of Trifluoromethyl Group Position on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" with a Directional Vector

In medicinal chemistry, the trifluoromethyl group (


) is often termed a "super-lipophilic" bioisostere of the methyl group. However, treating 

merely as a lipophilicity booster (

enhancer) is a reductionist error. Due to its larger Van der Waals volume (similar to an isopropyl group) and strong electron-withdrawing nature (

), the position of the

group on an aromatic scaffold dictates three critical parameters:
  • Conformational Locking: Ortho-substitution restricts bond rotation (the "Ortho Effect").

  • Metabolic Blocking: Para-substitution blocks CYP450 oxidation sites.

  • Electronic Vectoring: Meta-substitution alters pKa of neighboring amines without imposing severe steric clashes.

This guide compares the biological impact of ortho-, meta-, and para- substitution, supported by experimental case studies and validated protocols.

Comparative Analysis: Position-Dependent Performance

The following table summarizes the structural and biological consequences of placing a


 group at different positions on a phenyl ring scaffold.
Table 1: Physicochemical & Biological Impact Matrix[1]
FeatureOrtho-Substitution (

)
Meta-Substitution (

)
Para-Substitution (

)
Steric Effect High. Induces out-of-plane twisting (dihedral angle change).Moderate. Minimal twist; increases width.Low. Increases molecular length (axis extension).
Electronic Effect (

)
Strong inductive withdrawal; affects neighboring H-bond acceptors.Strong electron withdrawal (

).
Strongest resonance/inductive withdrawal (

).
Metabolic Impact Blocks adjacent sites; reduces planarity (lowers

stacking metabolism).
Moderate protection.High. Blocks primary site of CYP450 oxidative hydroxylation.
Primary Utility Selectivity. Forcing a specific conformation to fit a narrow sub-pocket.Potency Tuning. optimizing pKa of nearby basic amines.Half-life Extension. Preventing rapid clearance.
Risk Factor "Molecular Obesity" (Steric clash with receptor walls).Lower solubility compared to ortho.Interaction with hERG channels (lipophilic tail effect).

Case Studies: Experimental Evidence

Case Study A: The "Ortho-Twist" for Specificity (HIF-1 Inhibitors)

In the development of Hypoxia-Inducible Factor 1 (HIF-1) inhibitors based on a benzyl indazole scaffold (YC-1 analogs), the position of the


 group was the determinant factor for potency.
  • The Data:

    • Ortho-CF3 (Compound 26a): High Potency (

      
      ).
      
    • Meta-CF3 (Compound 26b): Reduced Activity.[1][2][3]

    • Para-CF3 (Compound 26c): Lowest Activity.[1]

  • Mechanism: The ortho-trifluoromethyl group forced the benzyl ring to twist out of plane relative to the indazole core. This specific dihedral angle was required to fit the hydrophobic sub-pocket of the target protein. The para isomer remained too planar, leading to a steric clash with the pocket floor.

Case Study B: The "Para-Block" for Metabolic Stability (Fluoxetine)

In the optimization of phenoxyphenylpropylamines (SSRI class), metabolic stability was the hurdle.

  • The Data:

    • Unsubstituted Phenyl: Rapidly hydroxylated at the para-position (

      
       in microsomes).
      
    • Para-CF3 (Fluoxetine): The

      
       group physically occupies the metabolic "soft spot," preventing CYP2D6 hydroxylation. This extends the half-life to days (active metabolite norfluoxetine persists for weeks).
      
    • Selectivity Switch: Interestingly, moving the substituent to the ortho position (as seen in Atomoxetine, though using

      
      ) shifts selectivity from Serotonin (SSRI) to Norepinephrine (NRI) transporters due to the conformational change described in Case Study A.
      

Decision Logic & Workflow

When optimizing a lead compound, use the following logic flow to determine the optimal


 position.

CF3_Decision_Tree Start Lead Optimization Goal Metabolism Problem: High Clearance (Metabolic Instability) Start->Metabolism Potency Problem: Low Potency (Weak Binding) Start->Potency Selectivity Problem: Off-Target Effects (Poor Selectivity) Start->Selectivity Para Strategy: Para-CF3 Blocks CYP hydroxylation site Metabolism->Para Site of Metabolism is Para Meta Strategy: Meta-CF3 Modulates pKa/Electronics Potency->Meta Need e- withdrawal Ortho Strategy: Ortho-CF3 Induces Conformational Twist Selectivity->Ortho Restrict Rotation Result1 Outcome: Increased t1/2 Para->Result1 Result2 Outcome: Higher Affinity Meta->Result2 Result3 Outcome: Subtype Specificity Ortho->Result3

Figure 1: Decision matrix for trifluoromethyl positioning based on medicinal chemistry bottlenecks.

Experimental Protocols

To validate the impact of


 positioning, two specific assays must be run in parallel on the ortho, meta, and para isomers.
Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the "Metabolic Blocking" effect of the Para-CF3 group.

  • Preparation: Prepare 10 mM stock solutions of the o-, m-, and p- isomers in DMSO.

  • Incubation System:

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction:

    • Spike test compounds into the mixture at 1

      
       final concentration (ensure DMSO < 0.1%).
      
    • Incubate at 37°C.

    • Sample aliquots at

      
       min.
      
  • Quenching: Add ice-cold Acetonitrile (containing internal standard) in a 1:3 ratio to precipitate proteins. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Metric: The para-isomer should exhibit a

      
       at least 2-3x longer than the unsubstituted parent if metabolic blocking is successful.
      
Protocol B: Matched Molecular Pair (MMP) Potency Profiling

Purpose: To isolate the steric vs. electronic contribution.

  • Synthesis: Synthesize the

    
     (methyl) analogs alongside the 
    
    
    
    analogs for all three positions (
    
    
    ).
  • Assay: Run standard biochemical

    
     assays (e.g., FRET or Fluorescence Polarization) for all 6 compounds simultaneously.
    
  • Analysis:

    • Compare

      
       (
      
      
      
      ).
    • If

      
       is positive and similar across all positions, the effect is Lipophilic  (non-specific hydrophobic binding).
      
    • If

      
       is significantly higher for Ortho-CF3 than Ortho-CH3, the effect is Steric/Conformational  (the larger volume of 
      
      
      
      is enforcing a required twist).

Synthesis & Workflow Visualization

The following diagram outlines the standard workflow for synthesizing and testing these regioisomers, highlighting the divergence in synthetic routes.

Experimental_Workflow Precursor Aryl Halide / Boronic Acid Scaffold Route1 Suzuki Coupling (Use o/m/p-CF3 Boronic Acids) Precursor->Route1 Standard Route2 Photoredox Trifluoromethylation (Late-Stage Functionalization) Precursor->Route2 Advanced Isomers Isolate Isomers: 1. Ortho-CF3 2. Meta-CF3 3. Para-CF3 Route1->Isomers Route2->Isomers Assay1 In Vitro Potency (IC50 / Ki) Isomers->Assay1 Assay2 Metabolic Stability (HLM t1/2) Isomers->Assay2 Analysis SAR Analysis: Electronic vs Steric Assay1->Analysis Assay2->Analysis

Figure 2: Workflow for generating and validating trifluoromethyl regioisomers.

References

  • Impact of Fluorine on HIF-1 Inhibitors (YC-1 Analogs)

    • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole.
    • Source: PubMed Central / NIH.
    • URL:[Link]

  • General Role of Trifluoromethyl Groups in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: MDPI / PMC.
    • URL:[Link]

  • SARS-CoV-2 PLpro Inhibitors (Potency Increase via CF3)

    • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
    • Source: ACS Public
    • URL:[Link]

  • HDAC Inhibitors (Ortho-Steric Clash Example)

    • Title: Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.
    • Source: PubMed Central.
    • URL:[Link]

Sources

Enantiomeric Excess Determination of Chiral Piperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The determination of enantiomeric excess (ee) in chiral piperazine derivatives presents a unique set of analytical challenges due to the molecule's secondary/tertiary amine basicity, high polarity, and often weak UV chromophores. While Chiral HPLC remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) has emerged as the superior high-throughput alternative. This guide compares these methodologies alongside NMR spectroscopy, providing actionable protocols for the modern analytical scientist.

Part 1: The Analytical Challenge

Piperazine scaffolds are ubiquitous in medicinal chemistry (e.g., Cetirizine, Paroxetine), yet they are notoriously difficult to analyze for two primary reasons:

  • Amine Basicity: The nitrogen atoms in the piperazine ring (pKa ~9.8) interact strongly with residual silanol groups on silica-based stationary phases, leading to severe peak tailing and loss of resolution.

  • Detection Limits: Many piperazine intermediates lack strong chromophores, making standard UV detection at >254 nm unreliable for trace impurity analysis.

Part 2: Comparative Analysis of Methodologies

Method A: Chiral HPLC (The Robust Standard)

Best for: QC release, validated methods, and highly polar derivatives.

Mechanism: Utilization of Polysaccharide-based Chiral Stationary Phases (CSPs).[1][2][3] Critical Insight: Modern immobilized CSPs (e.g., Chiralpak IC/IG) are superior to coated phases (AD-H/OD-H) for piperazines. Immobilized phases tolerate "non-standard" solvents like dichloromethane or ethyl acetate, which are often necessary to solubilize polar piperazine salts.

  • Pros: Universal equipment availability; highly reproducible.

  • Cons: Slow equilibration; high solvent consumption; requires basic additives.

Method B: Chiral SFC (The High-Throughput Modern Standard)

Best for: Drug discovery screening, preparative scale-up, and green chemistry compliance.

Mechanism: Supercritical CO₂ acts as the non-polar mobile phase, modified with polar alcohols. Critical Insight: The low viscosity of scCO₂ allows for 3-5x higher flow rates than HPLC without backpressure limitations. For basic piperazines, the compressibility of CO₂ combined with an amine additive (e.g., diethylamine) creates a "virtual" pH that suppresses ionization more effectively than liquid mobile phases.

  • Pros: Extremely fast (sub-3 minute runs); orthogonal selectivity to HPLC.

  • Cons: High initial capital cost; solubility issues for very polar salts.

Method C: ¹H-NMR with Chiral Solvating Agents (The Rapid Screen)

Best for: In-process checks, non-chromophoric compounds, and initial synthesis confirmation.

Mechanism: Formation of transient diastereomeric complexes using Chiral Solvating Agents (CSAs) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate). Critical Insight: Unlike HPLC, this requires no method development. However, it requires milligram-scale samples (destructive if not recovered) and fails if the enantiomeric peaks do not split sufficiently (Δδ < 0.02 ppm).

Data Summary Table
FeatureChiral HPLC (Immobilized)Chiral SFC¹H-NMR (CSA)
Primary Column/Agent Chiralpak IC / IGChiralpak AD-H / ICBINOL / Mosher's Acid
Typical Run Time 15 - 40 mins3 - 8 mins10 - 20 mins (prep + scan)
Sample Requirement < 10 µg< 10 µg2 - 10 mg
Limit of Detection High (UV dependent)High (UV dependent)Low (Sensitivity limited)
Solvent Cost HighLowLow (Deuterated solvents)
Basicity Handling Requires DEA/TEA (0.1%)Requires DEA/TEA + MeOHRequires non-polar solvent

Part 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Target: Basic Piperazine Derivative with UV Activity

The Self-Validating System: This protocol uses a "Basic Modifier" approach. If peak tailing factor (


) exceeds 1.3, the system is invalid, indicating insufficient silanol suppression.
  • Column Selection: Daicel Chiralpak IC (Immobilized Amylose tris-(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why: The chlorinated selector offers distinct "pockets" for piperazine inclusion, and immobilization allows robust solvent use.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90%)

    • Solvent B: Isopropanol or Ethanol (10%)

    • Additive (Crucial): Add 0.1% Diethylamine (DEA) or Ethanolamine to BOTH solvents.

    • Causality: DEA competes for silanol sites, sharpening the amine peak.

  • Sample Prep: Dissolve 1 mg sample in 1 mL of Mobile Phase (containing DEA). Filter through 0.45 µm PTFE.

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Temp: 25°C

    • Detection: UV (monitor max absorbance, typically 210-254 nm).

  • Validation Check:

    • Inject Racemate. Verify Resolution (

      
      ) > 1.5.
      
    • Inject Blank. Ensure no carryover (piperazines stick to injector ports).

Protocol 2: Derivatization for Non-Chromophoric Piperazines

Target: Piperazine with no UV absorbance (e.g., Boc-piperazine)

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Reaction:

    • Mix 10 µmol piperazine sample with 15 µmol GITC in 500 µL Acetonitrile.

    • Add 10 µL Triethylamine (base catalyst).

    • Stir at Room Temp for 30 mins.

  • Outcome: The GITC adds a strong UV chromophore and converts the basic amine into a neutral thiourea, improving peak shape.

  • Analysis: Inject directly onto Chiralpak AD-H (Reverse Phase or Normal Phase).

Part 4: Decision Pathways & Visualization

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Chiral Piperazine Sample CheckUV Does it have a strong UV Chromophore? Start->CheckUV CheckPolarity Is it highly polar / salt? CheckUV->CheckPolarity Yes Derivatize Protocol 2: Derivatization (GITC/Fmoc) + HPLC CheckUV->Derivatize No CheckThroughput Is high throughput required? CheckPolarity->CheckThroughput No (Free base) HPLC_RP Reverse Phase HPLC (Chiralpak IC-3 + Buffer) CheckPolarity->HPLC_RP Yes (Salts) SFC Method B: Chiral SFC (Fast, Green) CheckThroughput->SFC Yes (>10 samples/day) HPLC_NP Method A: Normal Phase HPLC (Immobilized CSP + DEA) CheckThroughput->HPLC_NP No (Standard QC)

Caption: Decision matrix for selecting the optimal analytical technique based on piperazine physicochemical properties.

Workflow 2: HPLC Optimization Loop (The Self-Validating Cycle)

OptimizationLoop Start Initial Run: Chiralpak IC / Hex:IPA (90:10) 0.1% DEA CheckRes Check Resolution (Rs) Start->CheckRes Good Valid Method (Rs > 1.5) CheckRes->Good Pass PoorSep Poor Separation (Rs < 1.5) CheckRes->PoorSep Fail (Co-elution) Tailing Peak Tailing (Tf > 1.3) CheckRes->Tailing Fail (Tailing) Action1 Switch Alcohol (IPA -> EtOH -> MeOH) PoorSep->Action1 Action2 Increase DEA conc. (up to 0.5%) Tailing->Action2 Action1->Start Re-inject Action3 Switch Column (IC -> IG -> AD-H) Action1->Action3 If fails Action2->Start Re-inject Action3->Start Re-inject

Caption: Step-by-step optimization logic for troubleshooting chiral piperazine separations.

References

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. LCGC Europe.[4] Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Retrieved from [Link]

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IC. (Standard industry reference for immobilized columns).
  • Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Reviews in Analytical Chemistry. (General reference for CSA methodology).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide defines the operational safety envelope for 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2). While often categorized generically as a "pharmaceutical intermediate," this compound presents a specific triad of hazards based on its functional groups:

  • Acidic Moiety (Acetic Acid): Provides a proton source capable of causing Category 2 skin irritation and Category 2A eye irritation.

  • Lipophilic Domain (Trifluoromethylphenyl): The fluorination increases lipophilicity, potentially enhancing skin permeation rates compared to non-fluorinated analogs. This requires stricter glove protocols.

  • Boc-Piperazine Scaffold: While the Boc group masks the secondary amine, reducing basicity, the piperazine core remains a potential sensitizer.

Operational Directive: Treat this compound as a Category 2 Irritant and Potential Sensitizer . All manipulation must occur under Local Exhaust Ventilation (LEV) to prevent inhalation of static-prone dust.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particle size of the powder. Goggles prevent dust migration to the lacrimal fluid, where the acidic moiety would solubilize and cause immediate irritation.
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)The trifluoromethyl group enhances lipid solubility. Double gloving creates a sacrificial layer. Change outer gloves immediately upon visible contamination.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorPrimary containment is mandatory. Respirators are only for emergency spill cleanup outside the hood.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Boc-protected amino acids are often electrostatic. Tyvek sleeves prevent powder from clinging to forearm hair or wicking up lab coat cuffs.
Engineering Controls & Static Management

The Hidden Hazard: Electrostatic Charge Boc-protected solids are notorious for high static retention. This causes "fly-away" powder during weighing, significantly increasing the risk of inhalation exposure and cross-contamination.

  • Primary Control: All open-vessel operations must be conducted in a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Mitigation:

    • Use an anti-static gun (ionizing air gun) on the weighing boat and spatula before use.

    • If unavailable, wipe the exterior of the weighing vessel with a lint-free wipe dampened with 70% ethanol to discharge surface static.

Operational Workflow: Step-by-Step
Phase 1: Preparation
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Workspace Setup: Clear the fume hood. Place a disposable absorbent mat (plastic side down) on the work surface to capture micro-spills.

  • Labeling: Pre-label all receiving vials. Do not write on vials containing the compound while wearing contaminated gloves.

Phase 2: Weighing & Solubilization
  • Taring: Place the weighing boat in the balance. Allow the reading to stabilize (static drift is common).

  • Transfer: Use a micro-spatula. Do not pour from the source bottle.

    • Critical Step: If powder adheres to the spatula due to static, do not flick it. Tap the spatula gently against the side of the weigh boat.

  • Solubilization: If dissolving in DMSO or Methanol:

    • Add solvent slowly.

    • Note: The trifluoromethyl group increases hydrophobicity. Vortexing may be required. Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance area and spatula with a tissue soaked in 10% Sodium Bicarbonate (to neutralize the acid residue) followed by 70% Ethanol (to solubilize the lipophilic organic residue).

  • Waste Segregation: Dispose of wipes in the solid hazardous waste bin.

Waste Disposal Protocol

Because of the Trifluoromethyl (-CF3) group, this compound must be treated as Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents) can complicate downstream incineration processes.

  • Solid Waste: Dispose of weighing boats, contaminated gloves, and mats in "Hazardous Solid Waste - Halogenated."

  • Liquid Waste:

    • Do NOT pour down the drain.[1]

    • Collect in the "Halogenated Organic Solvents" carboy (Green Label in most EHS systems).

    • Reasoning: High-temperature incineration is required to break the C-F bonds safely; standard combustion may release hydrofluoric acid (HF).

Emergency Response Visualization

The following diagram outlines the decision logic for handling spills and exposure events.

SafetyProtocol Start Event: Spill or Exposure Assess Assess Magnitude Start->Assess MinorSpill Minor Spill (<500mg) Inside Hood Assess->MinorSpill MajorSpill Major Spill (>500mg) Or Outside Hood Assess->MajorSpill SkinContact Skin/Eye Contact Assess->SkinContact Wipe 1. Cover with absorbent pad 2. Wipe with 10% NaHCO3 3. Wipe with Ethanol MinorSpill->Wipe Evacuate 1. Evacuate Area 2. Alert EHS 3. Don N95/P100 before re-entry MajorSpill->Evacuate FirstAid Eye: Flush 15 mins (Lifting lids) Skin: Wash soap/water 15 mins Do NOT use solvent on skin SkinContact->FirstAid Disposal Disposal: Halogenated Waste Stream Wipe->Disposal Evacuate->Disposal After EHS clearance

Caption: Decision matrix for spill response and exposure management. Blue nodes indicate decision points; Red nodes indicate high-risk scenarios requiring immediate escalation.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2762220, 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.